Hydroxyprocaine
Description
Historical Trajectory and Development of Local Anesthetics with Reference to Hydroxyprocaine
The development of local anesthetics is a significant chapter in medical history, beginning with the use of cocaine, the first such agent, in 1884. wikipedia.orgnih.gov While effective, the toxicity and addictive potential of cocaine spurred a dedicated search for safer, synthetic substitutes. nih.govijhns.com This research led to the synthesis of the first major class of synthetic local anesthetics, the amino esters. A pivotal breakthrough in this era was the creation of procaine (B135) in 1904, which offered a much less toxic profile than cocaine. wikipedia.orgmedscape.com
Following the synthesis of procaine, chemists and pharmacologists developed numerous derivatives in an effort to enhance potency and modify duration of action. This compound emerged within this context as a procaine analog. nih.gov It was developed as part of the ongoing scientific endeavor to find local anesthetic agents with improved properties. annualreviews.org A scientific paper from 1956 detailed a study of its local anaesthetic properties and toxicity in comparison to hydroxyamethocaine. nih.gov By 1960, it was noted for its use in infiltration anesthesia. rsc.org Early research also explored applications beyond simple anesthesia, including its combination with penicillin in studies related to treating conditions like leprosy and tuberculosis, demonstrating an early interest in its antibacterial properties. ncats.io
Classification within the Local Anesthetic Class: Amino Esters
Local anesthetics are broadly categorized into two main chemical classes based on the nature of the linkage between the aromatic portion and the intermediate chain of the molecule: amino esters and amino amides. wikipedia.orgmedscape.comnih.gov this compound is classified as an amino ester. ontosight.ai
The key structural feature of an amino ester is the ester bond (-COO-) that connects the lipophilic aromatic ring to the intermediate chain. nih.gov This linkage is susceptible to hydrolysis by pseudocholinesterase enzymes found in the blood plasma, which is the primary route of metabolism for this class of drugs. wikipedia.orgmedscape.com In contrast, amino amides possess a more stable amide bond (-NHCO-). medscape.com Structurally, this compound is a benzoic acid ester derivative, specifically a 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate. The presence of a hydroxyl (-OH) group on the aromatic ring is a distinguishing feature.
Below is a table summarizing the general characteristics of the two main local anesthetic classes.
| Feature | Amino Esters | Amino Amides |
| Chemical Linkage | Ester (-COO-) | Amide (-NHCO-) |
| Metabolism | Hydrolyzed in plasma by pseudocholinesterases | Metabolized in the liver by microsomal enzymes |
| Chemical Stability in Solution | Less stable | More stable |
| Allergenic Potential | Higher, due to the metabolite para-aminobenzoic acid (PABA) | Extremely low |
| Examples | Procaine, Cocaine, Tetracaine, This compound | Lidocaine (B1675312), Bupivacaine (B1668057), Ropivacaine (B1680718), Mepivacaine |
This table presents generalized data for the two classes of local anesthetics. wikipedia.orgmedscape.comnih.gov
Contemporary Research Significance and Unaddressed Inquiries regarding this compound
In contemporary anesthesiology, this compound is not a widely utilized agent, with much of the focus having shifted to the amino amide class of drugs. ncats.iowikipedia.org However, it remains a compound of scientific interest, particularly in specialized areas of research. Recent studies have focused less on its clinical anesthetic efficacy and more on its fundamental physicochemical properties. For instance, research has been conducted on the solid-state characteristics of this compound hydrochloride, identifying and characterizing its polymorphic and pseudopolymorphic crystal forms. researchgate.net Such research is significant because different crystalline forms of a drug can affect its stability, solubility, and bioavailability. researchgate.net The compound has also been used as a model in the study of chemical processes like esterification.
Several unaddressed inquiries regarding this compound persist. The specific reasons for its decline in mainstream clinical use in favor of other agents are not extensively detailed in modern literature, presenting a historical and pharmacological question. Furthermore, the antibacterial properties noted in early combination therapies suggest a potential that was never fully explored. ncats.io A modern re-evaluation of this property in the context of rising antibiotic resistance could be a potential avenue for future investigation.
More broadly, the field of local anesthetic research continues to grapple with unresolved questions, such as the subtle mechanisms of neurotoxicity and the precise molecular interactions with sodium channels. nih.govsmarttots.org While much of this research focuses on currently used anesthetics, the unique structural properties of older compounds like this compound could potentially offer insights into these fundamental questions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197591 | |
| Record name | Hydroxyprocaine | |
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Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-53-6 | |
| Record name | Hydroxyprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyprocaine [INN:BAN:DCF] | |
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| Record name | Hydroxyprocaine | |
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| Record name | Hydroxyprocaine | |
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| Record name | Hydroxyprocaine | |
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| Record name | HYDROXYPROCAINE | |
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Molecular Mechanisms of Action of Hydroxyprocaine
Voltage-Gated Sodium Channel Interactions
The primary anesthetic action of Hydroxyprocaine is derived from its ability to block voltage-gated sodium channels in neuronal membranes. These channels are crucial for the initiation and propagation of action potentials, the fundamental signals of the nervous system. frontiersin.orgnih.gov By inhibiting these channels, this compound effectively prevents nerve impulse transmission, leading to a temporary and reversible loss of sensation. rsc.org
Binding Site Characterization within Neuronal Membranes
Local anesthetics, including ester derivatives like this compound, are understood to bind to a specific receptor site within the inner pore of the voltage-gated sodium channel. frontiersin.orgnih.gov The binding site is accessible from the intracellular side of the neuronal membrane. nih.gov This requires the un-ionized, lipid-soluble form of the drug to first pass through the cell membrane. nih.gov Once inside the cell, the molecule can become ionized and bind to the open state of the sodium channel. nih.gov
The binding affinity of local anesthetics is influenced by the conformational state of the channel, which can be resting, open, or inactivated. nysora.com The modulated receptor hypothesis suggests that these drugs bind with higher affinity to the open and inactivated states of the channel than to the resting state. frontiersin.orglibretexts.org For this compound, which is structurally similar to procaine (B135), the presence of a hydroxyl group may alter its binding affinity or ionization state, potentially influencing its interaction with key amino acid residues, such as a critical phenylalanine residue in domain IV's S6 segment of the channel protein. frontiersin.org
Table 1: Research Findings on Voltage-Gated Sodium Channel Interactions
| Interaction Aspect | Detailed Finding | Implication for this compound |
| Binding Location | The receptor for local anesthetics is located on the intracellular side of the sodium channel, within the pore. nih.gov | This compound must cross the neuronal membrane to reach its site of action. |
| Channel State | Local anesthetics show higher affinity for open and inactivated sodium channels compared to the resting state (Use-Dependent Block). nih.govnih.gov | The block is more pronounced in rapidly firing nerves, as they have more channels in the open and inactivated states. |
| Molecular Interaction | The drug molecule physically or allosterically occludes the channel, preventing sodium ion passage. frontiersin.org | This directly inhibits the generation of an action potential. rsc.org |
| Structural Influence | The hydroxyl group on this compound's aromatic ring may alter binding affinity compared to its parent compound, procaine. | This structural difference could affect the potency and duration of the anesthetic effect. |
Modulation of Sodium Ion Influx and Action Potential Propagation
The binding of this compound to the voltage-gated sodium channel stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the rapid depolarization phase of an action potential. ontosight.ainumberanalytics.com When a nerve is stimulated, the membrane potential must reach a certain threshold to trigger an action potential. mdpi.com By blocking a sufficient number of sodium channels, this compound increases this threshold and slows the rate of depolarization. nih.gov
Consequently, the propagation of the action potential along the nerve fiber is halted. rsc.org This failure to conduct the nerve impulse prevents the pain signal from reaching the central nervous system, resulting in localized anesthesia. ontosight.ai The effect is reversible, and normal nerve function is restored as the drug diffuses away from the nerve and is metabolized. rsc.org
Non-Sodium Channel Mediated Pharmacological Modulations
Interactions with Ligand-Gated Ion Channels
Ligand-gated ion channels, which are activated by the binding of neurotransmitters, are also modulated by local anesthetics. This includes inhibitory effects on N-Methyl-D-Aspartate (NMDA) receptors and nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov
Nicotinic acetylcholine receptors (nAChRs), another family of ligand-gated ion channels, are also known targets for anesthetic agents. nih.gov The primary effect of local anesthetics on these receptors is inhibitory. nih.gov This modulation can affect synaptic transmission at various sites, including autonomic ganglia. nih.gov Studies have shown that local anesthetics can inhibit different subtypes of nAChRs, with neuronal receptors often being more sensitive than those found at the neuromuscular junction. nih.gov While specific data on this compound is limited, the general inhibitory action of local anesthetics on nAChRs suggests a potential for this compound to modulate cholinergic transmission. libretexts.org
Table 2: Overview of Non-Sodium Channel Interactions by Related Local Anesthetics
| Receptor Target | Local Anesthetic Studied | Observed Pharmacological Effect | Reference |
| NMDA Receptor | Procaine, Tetracaine | Reversible, noncompetitive antagonism of NMDA-induced currents. | nih.gov |
| Nicotinic Acetylcholine Receptor | General Anesthetics | General inhibitory effect on receptor function, modulating synaptic transmission. | nih.govnih.gov |
| Voltage-Gated Potassium Channels | Lidocaine (B1675312), Bupivacaine (B1668057) | Blockade of transient and sustained potassium currents. | nih.gov |
| Voltage-Gated Calcium Channels | Tetracaine | Blockade of high-voltage-activated calcium channels. | nih.govorthobullets.com |
Impact on Other Receptor Systems (e.g., GPCRs, TLR4)
The influence of local anesthetics extends to other critical receptor systems involved in signaling and inflammation.
G-Protein Coupled Receptors (GPCRs): Several studies have shown that local anesthetics can inhibit signaling through various G-protein-coupled receptors. frontiersin.orgnih.gov For instance, lidocaine has been shown to inhibit the function of Gq-coupled receptors, such as muscarinic acetylcholine M1 receptors. nih.govorthobullets.com This inhibition appears to interfere with the function of the Gα(q) protein subunit. orthobullets.com Given that procaine and other local anesthetics can regulate cellular factors like GPCRs, it is hypothesized that this compound may share this capability, potentially affecting a wide range of cellular responses mediated by these receptors. news-medical.netresearchgate.net
Toll-Like Receptor 4 (TLR4): Local anesthetics have demonstrated anti-inflammatory properties, which may be partly mediated by their interaction with Toll-like receptors (TLRs). nih.gov TLR4, which recognizes lipopolysaccharide (LPS) from bacteria, is a key initiator of the innate immune response. Some local anesthetics, such as lidocaine, have been shown to down-regulate TLR4 expression and inhibit TLR4 signaling pathways, thereby reducing the production of pro-inflammatory cytokines. researchgate.netnih.gov This interaction suggests a potential mechanism by which this compound could exert anti-inflammatory effects.
| Receptor System | Interaction with Related Local Anesthetics (e.g., Procaine, Lidocaine) | Potential Implication for this compound |
| Serotonin Receptor (5-HT3a) | Antagonism, inhibition of ion channel activity. ncats.iodrugbank.comnih.gov | Potential modulation of neurotransmission and contribution to analgesic effects. |
| Calcium-Activated K+ Channels | Blockade of channels. drugbank.comdrugbank.com | Possible prolongation of action potential duration and modulation of cellular excitability. |
| GPCRs (e.g., Muscarinic M1) | Inhibition of Gq-coupled receptor signaling. nih.govorthobullets.com | Broad influence on various cellular signaling pathways. |
| Toll-Like Receptor 4 (TLR4) | Down-regulation and inhibition of signaling pathway. researchgate.netnih.gov | Potential anti-inflammatory effects. |
Cellular and Subcellular Effects of this compound
The interaction of this compound with various channels and receptors translates into significant effects at the cellular and subcellular levels, primarily concerning nerve cell function and intracellular signaling cascades.
Nerve Membrane Excitability and Resting Potential Modulation
The hallmark of local anesthetics, including this compound, is their ability to decrease the excitability of nerve membranes. rsc.org This is accomplished primarily by blocking voltage-gated sodium channels from within the cell. medscape.comnih.gov The un-ionised form of the anesthetic molecule crosses the lipid-rich nerve membrane, after which it becomes ionised intracellularly and binds to the open state of the sodium channel. nih.govnih.gov This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. medscape.comderangedphysiology.com Consequently, the threshold for excitation increases, and nerve conduction is blocked. nih.gov
While profoundly affecting excitability, local anesthetics are generally considered to have no significant effect on the resting potential of the nerve membrane. rsc.org The resting potential is primarily maintained by potassium leak channels, which are less affected by clinical concentrations of these drugs than the voltage-gated sodium channels.
Intracellular Signaling Pathway Interference (e.g., NF-κB, MAPK)
Beyond their direct effects on ion channels, local anesthetics are known to interfere with key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
NF-κB (Nuclear Factor-kappa B) Pathway: The NF-κB pathway is a central regulator of inflammation and immune responses. frontiersin.org Studies on local anesthetics like lidocaine have shown that they can inhibit the activation of NF-κB. nih.gov This is achieved by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of NF-κB, which in turn prevents the transcription of pro-inflammatory genes. nih.gov Anesthetics like thiopental (B1682321) have also been shown to suppress NF-κB activation. ecancer.org This mechanism is a key component of the anti-inflammatory properties observed with local anesthetics.
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family of proteins (including ERK, p38, and JNK) regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Research has demonstrated that local anesthetics can modulate MAPK signaling. news-medical.netnih.gov For example, some local anesthetics induce apoptosis in certain cell types by activating the p38 MAPK and JNK pathways while inhibiting the pro-survival ERK1/2 pathway. nih.govnih.gov The specific activation or inhibition of these pathways can be cell-type dependent and contributes to both the therapeutic and potential cytotoxic effects of these compounds. nih.gov
| Pathway | Effect of Related Local Anesthetics (e.g., Lidocaine, Bupivacaine) | Potential Cellular Outcome for this compound |
| NF-κB Signaling | Inhibition of NF-κB activation and nuclear translocation. nih.gov | Attenuation of inflammatory responses. |
| MAPK Signaling | Modulation of ERK, p38, and JNK pathways. nih.govnih.gov | Influence on cell proliferation, inflammation, and apoptosis. |
Pharmacodynamics of Hydroxyprocaine
Concentration-Dependent Efficacy and Potency Studies
Studies on similar compounds, such as hydroxyl derivatives of lidocaine (B1675312), demonstrate a clear concentration-dependent response in various nerve block models. frontiersin.org For these related molecules, escalating the concentration results in a greater percentage of effective blocks and can influence the duration of the anesthetic effect. frontiersin.org It is established that the potency of local anesthetics is related to their lipid solubility; more lipophilic drugs can more easily permeate the nerve membrane to reach their target sodium channels. nysora.comnih.gov
Onset and Duration of Action Profiling
Hydroxyprocaine is characterized by a relatively rapid onset of action and a moderate duration of effect. ontosight.aicymitquimica.com As an amino ester, its duration is largely governed by its metabolism. Ester-type local anesthetics are rapidly hydrolyzed by plasma pseudocholinesterases, which generally results in a shorter duration of action compared to amide-type anesthetics. nih.govnih.gov This profile makes it similar to procaine (B135), which is also known for its short-acting nature. In contrast, amide anesthetics like lidocaine and etidocaine (B1208345) undergo hepatic metabolism, a slower process that contributes to their longer duration of action. nih.gov The historical use of this compound suggests its duration was sufficient for certain minor surgical and dental procedures. cymitquimica.com
Differential Nerve Blockade Characteristics
Differential nerve blockade is a phenomenon where local anesthetics block various types of nerve fibers at different rates and concentrations, leading to a phased loss of function. openanesthesia.org Typically, smaller, unmyelinated C fibers (which transmit dull pain) and A-delta fibers (transmitting sharp pain and temperature) are blocked before larger, myelinated A-alpha motor fibers. openanesthesia.orgnih.gov This often results in the blockade of autonomic and sensory functions occurring before motor blockade. openanesthesia.org
While specific studies detailing the differential nerve blockade profile of this compound are limited, the principles are based on fiber size and myelination. nih.govnih.gov The clinical manifestation is a sequential loss of temperature sensation, followed by pain, touch, proprioception, and finally, motor function. openanesthesia.org The specific characteristics can vary between anesthetic agents; for instance, bupivacaine (B1668057) is known to produce a more profound sensory block compared to its motor block. nysora.com It is presumed that this compound follows the general pattern of being more effective on smaller sensory fibers first.
Comparative Pharmacodynamic Analyses with Other Local Anesthetics and Derivatives
The pharmacodynamic properties of this compound are best understood when compared with other local anesthetics. Its efficacy has been noted as comparable to that of procaine and lidocaine for certain applications. However, in modern clinical practice, amide-type anesthetics such as lidocaine and the longer-acting etidocaine are often favored for their more prolonged action and different metabolic pathway.
As an ester, this compound's rapid hydrolysis by plasma esterases is a key differentiator from amides, which are metabolized in the liver. This rapid breakdown contributes to its shorter duration of action, similar to procaine. The presence of a hydroxyl group on its salicylate (B1505791) core distinguishes it structurally from procaine's aminobenzoate structure and may alter its binding affinity to sodium channels.
Interactive Table: Comparative Properties of Local Anesthetics
| Feature | This compound | Procaine | Lidocaine | Etidocaine |
| Chemical Class | Amino Ester | Amino Ester | Amino Amide | Amino Amide |
| Metabolism | Plasma Esterases (Predicted) | Plasma Esterases | Hepatic CYP450 | Hepatic CYP450 |
| Duration of Action | Moderate / Short ontosight.ai | Short-acting (30–60 min) | Intermediate (1–2 hrs) | Long-acting (2–4 hrs) |
| Key Structural Feature | 4-Aminosalicylate Core | 4-Aminobenzoate Core | Diethylaminoacetamide | Butoxypropionamide |
Influence of Physiological and Pathophysiological Conditions on Pharmacodynamics
The efficacy of local anesthetics, including this compound, is significantly influenced by the pH of the surrounding tissue. uomustansiriyah.edu.iq Local anesthetics are weak bases, and their activity depends on the equilibrium between their ionized (charged, water-soluble) and un-ionized (uncharged, lipid-soluble) forms. nih.govtci-thaijo.org This relationship is described by the Henderson-Hasselbalch equation. nih.govresearchgate.net
Interactive Table: Effect of pH on Local Anesthetic Ionization This table illustrates the principle using a hypothetical local anesthetic with a pKa of 7.9.
| Tissue Condition | Typical pH | pH vs. pKa | Equilibrium State | Impact on Efficacy |
| Normal Tissue | 7.4 | pH < pKa | Favors Ionized Form, but sufficient Un-ionized Form exists | Effective Anesthesia |
| Inflamed/Infected Tissue | < 7.0 | pH << pKa | Strongly Favors Ionized Form | Reduced Efficacy / Block Failure uomustansiriyah.edu.iqjscimedcentral.com |
Inflammation significantly impairs the activity of local anesthetics through several mechanisms. The primary factor is the development of tissue acidosis, as inflammatory processes produce acidic byproducts like lactic acid, which lowers the local pH. uomustansiriyah.edu.iqjscimedcentral.com As detailed previously, this acidosis reduces the efficacy of the anesthetic by increasing its ionization. nih.govjscimedcentral.com
Furthermore, inflammation induces peripheral vasodilation, increasing blood flow to the affected area. nih.govjscimedcentral.com This enhanced perfusion leads to a more rapid systemic absorption and removal of the anesthetic from the injection site, which shortens the duration of action and decreases the drug's local concentration and potency. uomustansiriyah.edu.iqjscimedcentral.com Finally, some inflammatory mediators can directly sensitize nociceptors (pain-sensing nerve endings), making them more resistant to the blocking action of local anesthetics. jscimedcentral.com
Pharmacokinetics of Hydroxyprocaine
Absorption Dynamics from Administration Sites
The absorption of Hydroxyprocaine from its administration site into the systemic circulation is a critical determinant of both its efficacy and potential for systemic effects. As a local anesthetic primarily used for infiltration anesthesia, its absorption is influenced by several factors at the site of injection. ontosight.ainewdrugapprovals.org These include the vascularity of the tissue, the dose administered, and the intrinsic vasoactivity of the drug itself. nih.gov
Generally, administration into a highly vascular area leads to more rapid absorption and higher peak plasma concentrations. nih.gov The goal of local anesthesia is to keep the drug at the site of action—the nerve fibers—for as long as possible. Rapid systemic absorption curtails the duration of the anesthetic effect and increases the risk of systemic toxicity. nih.gov The physicochemical properties of this compound, such as its lipid solubility and pKa, also play a role in its ability to diffuse through tissues and be absorbed into the bloodstream. nih.gov
Distribution Profiles within Tissues and Biological Fluids
Following systemic absorption, this compound is distributed to various tissues and organs. The extent of distribution is generally dependent on tissue perfusion and the drug's tissue/blood partition coefficient. nih.gov However, a defining characteristic of ester-type local anesthetics like this compound is their rapid hydrolysis in the plasma. mhmedical.comderangedphysiology.com This swift breakdown significantly limits the amount of active drug that can be distributed throughout the body.
Organs with high blood flow, such as the brain, liver, and kidneys, would initially receive a higher proportion of the drug that reaches the systemic circulation. Protein binding, primarily to α1-acid glycoprotein (B1211001) in the plasma, also influences its distribution; a higher degree of protein binding tends to confine the drug to the bloodstream and reduce its availability for distribution to tissues. nih.govnih.gov Due to its rapid metabolism, significant amounts of this compound are unlikely to cross the placental barrier. nih.gov
Biotransformation Pathways and Metabolite Formation
Biotransformation is the metabolic process by which the body chemically alters a drug, typically rendering it more water-soluble for easier excretion. The metabolic pathway for this compound is a key feature that distinguishes it from amide-type local anesthetics.
As an amino ester local anesthetic, this compound is primarily and rapidly metabolized in the plasma. nih.govmhmedical.comderangedphysiology.com This biotransformation occurs through hydrolysis of its ester bond, a reaction catalyzed by the enzyme plasma pseudocholinesterase (also known as butyrylcholinesterase). nih.govarchive.orgopenanesthesia.orgmedscape.com
This metabolic process is highly efficient, leading to a very short plasma half-life for the parent compound. nih.gov The hydrolysis of this compound results in the formation of two main metabolites:
Para-aminobenzoic acid (PABA) : This metabolite is known to be associated with allergic reactions in a small subset of the population. nih.govgoogle.com
An amino alcohol (specifically, diethylaminoethanol, based on its structure being analogous to procaine).
The rapid inactivation in the bloodstream means that the function of the liver is less critical for its metabolism compared to amide-type anesthetics. derangedphysiology.com
The predominant metabolic route for this compound is hydrolysis by plasma pseudocholinesterase. nih.govarchive.org The available scientific literature does not provide significant detail on other minor metabolic pathways or enzymes involved in its biotransformation. This is in stark contrast to amide local anesthetics, such as lidocaine (B1675312), which undergo complex hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, like CYP1A2 and CYP3A4. nih.govpharmgkb.orgnih.gov The reliance of this compound on plasma esterases for breakdown is a defining characteristic of its class. mhmedical.com
Elimination Kinetics and Excretion Routes
Elimination kinetics describes the rate at which a drug is removed from the body. Due to its rapid hydrolysis in the plasma, the elimination of the parent this compound molecule is extremely fast. nih.govderangedphysiology.com The elimination of the drug from the body is therefore primarily dependent on the excretion of its metabolites.
Table 1: General Pharmacokinetic Properties of Ester-Type Local Anesthetics (Class Representative for this compound)
| Pharmacokinetic Parameter | General Characteristic for Ester-Type Anesthetics | Reference |
| Absorption | Dependent on injection site vascularity and drug properties. | nih.gov |
| Distribution | Limited due to rapid plasma metabolism. | nih.govmhmedical.com |
| Metabolism | Rapid hydrolysis in plasma by pseudocholinesterase. | nih.govderangedphysiology.com |
| Primary Metabolite | Para-aminobenzoic acid (PABA). | nih.gov |
| Elimination Half-Life | Very short (typically minutes). | nih.gov |
| Excretion | Metabolites are excreted renally (in urine). | droracle.ai |
Pharmacokinetic Modeling and Simulation for this compound
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. For a compound like this compound, such models are essential for understanding its disposition. sielc.comsielc.com
Noncompartmental or compartmental models can be applied to analyze plasma concentration data obtained over time. frontiersin.org These models allow for the calculation of key pharmacokinetic parameters that quantify the processes of absorption, distribution, and elimination. frontiersin.org
Advanced models, known as pharmacokinetic-pharmacodynamic (PKPD) models, can further be used to link the drug's concentration in the plasma or at the "effect site" to its observed anesthetic effect. nih.gov The "effect site" is a hypothetical compartment where the drug exerts its action. These models are crucial for optimizing drug administration to achieve the desired therapeutic effect while minimizing potential toxicity. nih.gov The quantification of this compound in biological samples for these studies can be accurately performed using analytical techniques such as high-performance liquid chromatography (HPLC). sielc.com
Table 2: Key Parameters in Pharmacokinetic Modeling for this compound
| Parameter | Description | Relevance | Reference |
| Cmax | Maximum (peak) plasma concentration of the drug. | Indicates the extent of absorption. | frontiersin.org |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. | frontiersin.org |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total systemic drug exposure. | frontiersin.org |
| t1/2 | Elimination half-life. | The time required for the drug concentration to decrease by half. | frontiersin.org |
| CL/F | Clearance. | The volume of plasma cleared of the drug per unit time. | frontiersin.org |
| Vd/F | Volume of Distribution. | A theoretical volume indicating the extent of drug distribution in the tissues. | frontiersin.org |
Chemical Synthesis and Derivative Research of Hydroxyprocaine
Synthetic Methodologies for Hydroxyprocaine
The synthesis of this compound, a compound of significant interest, involves intricate chemical processes that have been the subject of various research endeavors. These methodologies are crucial for producing the compound efficiently and in high purity for both research and potential therapeutic applications.
The synthesis of this compound and its analogs is typically achieved through multi-step reaction sequences. libretexts.org A common strategy involves the initial synthesis of a key intermediate, which is then further functionalized to yield the final product. For instance, one documented synthesis of a procaine (B135) derivative begins with the reaction of 2,6-dichloroaniline (B118687) and 2-chloroacetyl chloride in the presence of sodium bicarbonate and acetone (B3395972) to form an α-chloroacetamide intermediate. rsc.org This intermediate is subsequently coupled with 4-methylpiperidine (B120128) to produce the target molecule. rsc.org This multi-step approach allows for the systematic construction of the molecule, with each step enabling the introduction of specific structural features.
Another approach involves the Fischer esterification, Schotten-Baumann, and substitution reactions starting from 4-aminobenzoic acid. rsc.org This method first converts 4-aminobenzoic acid and chloroacetyl chloride into 4-(2-chloroacetamido)benzoic acid, which is then treated with thionyl chloride to form the acyl chloride intermediate. rsc.org These examples highlight the modular nature of multi-step synthesis, providing flexibility in accessing a range of procaine-related structures. A study by Manaf (2012) described the synthesis of o-hydroxy procaine (HPC) by first preparing o-amino procaine acetamide. he.com.br This was then reacted with hydrochloric acid and sodium nitrate (B79036) to form an azo compound, which upon treatment with sodium hydroxide, yielded the final product. he.com.br
Table 1: Overview of Multi-Step Synthesis Approaches for Procaine Derivatives
| Starting Materials | Key Intermediates | Key Reactions | Final Product Type |
|---|---|---|---|
| 2,6-dichloroaniline, 2-chloroacetyl chloride | α-chloroacetamide | Amide formation, Nucleophilic substitution | Procaine derivative |
| 4-aminobenzoic acid, chloroacetyl chloride | 4-(2-chloroacetamido)benzoyl chloride | Fischer esterification, Schotten-Baumann reaction | Procaine derivative |
| o-amino procaine acetamide | Azo compound | Diazotization, Coupling | o-hydroxy procaine |
Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while ensuring the process is efficient and scalable. Research into the synthesis of procaine derivatives has explored various parameters to achieve these goals. For instance, in the synthesis of a prilocaine (B1678100) precursor, the use of different coupling reagents and reaction conditions was investigated to improve yield. chemicaljournal.org Optimal results were achieved using 1.5 equivalents of HATU as the coupling reagent at a temperature of 35 °C, leading to a reaction time of 14 hours. chemicaljournal.org
Table 2: Optimization Parameters in Procaine Derivative Synthesis
| Parameter | Condition/Reagent | Impact on Synthesis | Reference |
|---|---|---|---|
| Coupling Reagent | HATU | Improved yield for prilocaine precursor. | chemicaljournal.org |
| Temperature | 35 °C | Optimal temperature for prilocaine precursor synthesis. | chemicaljournal.org |
| Coupling Reagent | TBTU | High yields (up to 97%) and preservation of stereochemistry. | nih.gov |
| Solvent | Benzene (B151609) (to be replaced) | Effective but toxic, necessitating search for alternatives. | rsc.org |
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of new derivatives based on the this compound structure is a key strategy in medicinal chemistry to develop compounds with improved pharmacological profiles. This involves modifying the core structure to enhance efficacy, alter selectivity, or introduce new biological activities.
The procaine scaffold provides a versatile platform for structural modifications. researchgate.net A common strategy is "scaffold hopping," where a core structural motif is replaced with a different one while maintaining a similar spatial arrangement of functional groups. biosolveit.de This can lead to the discovery of new chemical series with potentially improved properties. Another approach is to introduce various substituents onto the procaine ring to explore structure-activity relationships (SAR). mdpi.com For example, the incorporation of different groups on the indole (B1671886) ring of related compounds has been shown to significantly alter their biological activity. mdpi.com Medicinal chemistry strategies often involve modifying bioactive natural products by altering their core structures to enhance their therapeutic potential. mdpi.com These modifications can range from simple functional group interchanges to more complex alterations of the carbon skeleton.
The introduction of diverse functional groups is a powerful tool for modulating the properties of a drug molecule. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are frequently incorporated into drug design due to their structural diversity and ability to engage in various biological interactions. wikipedia.org For instance, indole and quinoline (B57606) derivatives have shown interesting biological activities. wikipedia.org
The incorporation of chiral centers is another important strategy, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. rsc.org The synthesis of chiral compounds with high enantiomeric purity is a significant focus in medicinal chemistry. rsc.org For example, 1,2-amino alcohols and their heterocyclic derivatives have been used as chiral auxiliaries in asymmetric synthesis. nih.gov The development of chiral xanthone (B1684191) derivatives has also been explored, with these compounds exhibiting a range of biological activities. rsc.org
Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. The chimera method is a novel approach in rational drug design that involves grafting selected building blocks from a drug library onto a chosen scaffold. researchgate.net This method allows for the creation of a library of compounds that may include both known drugs and new potential drug candidates, without necessarily having prior knowledge of the specific disease or molecular target. researchgate.net
This approach has been exemplified using scaffolds derived from para-aminobenzoic acid and salicylic (B10762653) acid. researchgate.net Mathematical models can also be employed to test and optimize the design of chimeric ligands, helping to predict their selective potential and efficiency. nih.gov These models can assess factors such as receptor abundance, the length of the linker connecting different parts of the chimera, and the diffusion of membrane receptors to refine the design of these selective drugs. nih.gov
Characterization of Novel Derivatives (e.g., Spectroscopic Analysis)
The conclusive identification and structural verification of newly synthesized chemical entities are fundamental to derivative research. Following the synthesis of novel this compound analogues, a rigorous characterization process is employed, utilizing a suite of spectroscopic techniques. These analytical methods provide unambiguous evidence of a molecule's structural framework, confirming that the intended chemical transformations have occurred and establishing the identity of the new compound. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to map the connectivity and chemical environment of atoms within the derivative.
In the ¹H NMR spectrum of a novel derivative, the successful modification of the this compound backbone is confirmed by predictable changes in the chemical shifts (δ), integration values, and splitting patterns of the proton signals. For instance, the introduction of a new substituent on the aromatic ring will alter the electronic environment of the nearby aromatic protons, causing their signals to shift. The appearance of entirely new signals corresponding to the protons of the added functional group provides direct evidence of the derivatization.
Similarly, ¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal indicates its functional group type (e.g., carbonyl, aromatic, aliphatic). The synthesis of a new derivative is confirmed by the appearance of new carbon signals or shifts in existing signals corresponding to the structural changes made. Advanced NMR techniques, such as NOESY and HMBC, can be used to further confirm spatial proximities and long-range connectivities between protons and carbons, respectively, providing definitive structural proof. mdpi.com
For example, research into novel local anesthetic derivatives provides specific spectral data confirming their structure. mdpi.com The characterization of one such synthesized compound, an amorphous yellow solid, yielded the following data. mdpi.com
Table 1: Spectroscopic Data for a Novel Anesthetic Derivative
| Analysis Type | Data |
|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 7.85 (m, 4H), 7.65–7.46 (m, 3H), 7.13 (m, 2H), 4.17 (t, J = 5.8 Hz, 2H), 2.71 (t, J = 5.8 Hz, 2H), 2.46 (m, 4H), 2.32 (m, 4H), 2.14 (s, 3H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 161.3, 152.0, 146.1, 130.8, 129.3, 124.6, 122.3, 115.1, 66.1, 56.5, 54.7, 53.0, 45.8 |
| Mass Spec. (ESI⁺) | m/z: [M+H]⁺, calculated for (C₁₉H₂₅N₄O)⁺ 325.2, found 325.2 |
Data sourced from a study on novel photoswitchable local anesthetic derivatives. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule. Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency, or wavenumber. In the characterization of this compound derivatives, IR analysis is used to confirm the presence of key structural motifs.
For instance, the spectrum of a this compound derivative would be expected to show characteristic absorption bands for the N-H stretches of the aromatic amine, the O-H stretch of the phenolic hydroxyl group, and the C=O stretch of the ester linkage. When a derivative is synthesized, changes in these bands can confirm the reaction's success. For example, if the hydroxyl group is modified, the characteristic broad O-H band would disappear or shift significantly. A patent for novel phenolic derivatives provides an example where a compound was characterized by IR, showing a strong N-H band at 3330 cm⁻¹ and a strong carbonyl (C=O) band at 1660 cm⁻¹. epo.org The analysis of different crystal forms (polymorphs) of related local anesthetics also relies on IR spectroscopy to detect variations in hydrogen bonding, which are indicated by shifts in N-H stretching frequencies. researchgate.net
Table 2: Example IR Absorption Data for a Benzamide Derivative
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | 3330 (strong) |
| C=O (Amide) Stretch | 1660 (strong) |
Data sourced from a patent on novel phenolic compound derivatives. epo.org
Mass Spectrometry (MS)
Mass Spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule. This allows for the precise determination of the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with very high accuracy.
Toxicological Research of Hydroxyprocaine
Mechanisms of Systemic Toxicity
Systemic toxicity from local anesthetics classically manifests with a biphasic impact on the central nervous system, beginning with stimulation and progressing to depression. medscape.com The initial excitatory phase is believed to result from the blockade of inhibitory pathways in the cerebral cortex. mahidol.ac.thlibretexts.org As plasma levels rise, both inhibitory and excitatory pathways become blocked, leading to generalized CNS depression. medscape.commahidol.ac.th
Initial signs and symptoms of CNS excitation can include:
Perioral numbness and dizziness medscape.comai-online.info
Metallic taste medscape.comclevelandclinic.org
Tinnitus and visual disturbances medscape.comclevelandclinic.org
Disorientation and anxiety medscape.comai-online.info
Muscle twitching and tremors medscape.com
Tonic-clonic seizures medscape.comnih.gov
This excitatory phase is often followed by CNS depression, characterized by:
Unconsciousness and coma medscape.com
Respiratory depression and arrest medscape.commedscape.com
Key cardiovascular manifestations include:
Conduction Abnormalities: The blockade of sodium channels slows cardiac depolarization, which can be observed on an electrocardiogram (ECG) as a widened PR interval and QRS duration. medscape.com
Depressed Contractility: High concentrations of local anesthetics can exert a direct negative inotropic effect on the heart muscle, leading to reduced cardiac output. medscape.comscielo.org.co
Arrhythmias: The electrophysiological changes can create conditions for re-entrant arrhythmias. nysora.com While bradyarrhythmias are common, ventricular tachyarrhythmias can also occur. nih.govscielo.org.co
Hemodynamic Instability: Initial hypertension and tachycardia may be seen, but as toxicity progresses, it typically leads to profound hypotension, bradycardia, and cardiovascular collapse or asystole. libretexts.orgmedscape.comceemjournal.org
True allergic reactions to local anesthetics are uncommon, accounting for less than 1% of all adverse reactions. unige.ch Hydroxyprocaine is classified as an ester-type local anesthetic. clevelandclinicmeded.comnih.gov This class is more frequently associated with allergic reactions compared to amide-type anesthetics. clevelandclinicmeded.comnih.gov
The primary cause of these hypersensitivity reactions is a metabolite, para-aminobenzoic acid (PABA), which is produced during the hydrolysis of ester-type compounds by plasma cholinesterases. mahidol.ac.thnih.govnih.gov PABA is a known allergen. nih.gov Additionally, some multi-dose formulations of local anesthetics contain methylparaben as a preservative, which is structurally similar to and can be metabolized to PABA, also posing a risk for sensitization. clevelandclinicmeded.comnih.gov
Reactions can manifest as:
Delayed-type hypersensitivity (Type IV): This is the more common reaction, often presenting as allergic contact dermatitis with erythema, pruritus, and vesicles. unige.chdermnetnz.org
Immediate-type hypersensitivity (Type I): These reactions are rare and IgE-mediated. unige.ch They can range from cutaneous lesions like urticaria and angioedema to life-threatening systemic anaphylaxis involving bronchospasm and cardiovascular collapse. clevelandclinicmeded.comnih.govdermnetnz.org
In Vitro Toxicity Assessments (e.g., Cellular Cytotoxicity, Ion Channel Modulation)
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of toxicity.
Cellular Cytotoxicity General research on local anesthetics shows that they can exert time- and concentration-dependent cytotoxic effects on various cell types, including chondrocytes, myocytes, and mesenchymal stem cells. dovepress.comnih.gov The mechanisms underlying this cytotoxicity are multifactorial and involve the induction of apoptosis, necrosis, and autophagy, often linked to the generation of reactive oxygen species and mitochondrial dysfunction. dovepress.commdpi.com
For this compound specifically, one study found that creating a complex of the drug resulted in decreased cellular cytotoxicity in in vitro tests conducted on 3T3 fibroblast cell cultures. researchgate.net
Ion Channel Modulation The fundamental mechanism of action for local anesthetics, which also underlies their toxicity, is the modulation of ion channels. frontiersin.org
Voltage-Gated Sodium Channels: The primary target is the voltage-gated sodium channel in neuronal membranes. By binding to these channels, local anesthetics inhibit the influx of sodium ions, which blocks the initiation and propagation of nerve impulses. rsc.org
Other Ion Channels: At the higher concentrations associated with systemic toxicity, local anesthetics can become less selective and modulate other ion channels and receptors. This includes the inhibition of voltage-gated potassium and calcium channels, as well as N-methyl-D-aspartate (NMDA) receptors, which can contribute to the broader spectrum of CNS and cardiovascular toxicity. nysora.comfrontiersin.orgnih.gov
In Vivo Toxicity Studies
In vivo studies in animal models are essential for determining systemic toxicity parameters such as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a test population. scielo.brmdpi.com These studies help to establish a compound's acute toxicity profile. Common signs of acute toxicity observed in animal models after administration of local anesthetics include depression of general state, suppression of motor activity, convulsions, and respiratory distress leading to death. mdpi.com
Specific toxicological data for this compound is scarce, but one study reports its acute toxicity in a rodent model. chemsrc.com
| Compound | Species | Route of Exposure | Toxicity Value (LD50) | Source |
|---|---|---|---|---|
| This compound | Mouse | Subcutaneous | 280 mg/kg | chemsrc.com |
Therapeutic Index Determination
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces toxicity. apsf.org In preclinical animal studies, the TI is typically calculated as the ratio of the lethal dose for 50% of the population (LD50) to the minimum effective dose for 50% of the population (ED50). apsf.org
TI = LD50 / ED50
A larger TI indicates a wider margin between the effective and toxic doses, suggesting a better safety profile. apsf.org Conversely, drugs with a narrow therapeutic index have a small window between their therapeutic and toxic doses, requiring more careful monitoring.
| Animal Model | Route of Administration | LD50 (mg/kg) | Source |
|---|---|---|---|
| Rat | Intraperitoneal | 190 | derangedphysiology.com |
| Mouse | Subcutaneous | 280 | derangedphysiology.com |
| Mouse | Intravenous (i.v.) | 7.8 | nysora.com |
| Mouse | Subcutaneous (s.c.) | 82 | nysora.com |
Without established ED50 values, a definitive therapeutic index for this compound cannot be calculated. However, the toxicity of local anesthetics is a significant consideration, as many have narrow therapeutic indices, making them among the more dangerous drugs in clinical use if systemic exposure occurs. nih.gov The potency and toxicity of local anesthetics are related to their physicochemical properties, such as lipid solubility; greater hydrophobicity tends to increase both potency and toxicity, thereby decreasing the therapeutic index. mhmedical.com
Organ-Specific Toxicity Investigations
When local anesthetics like this compound reach excessive systemic concentrations, they can exert toxic effects on various organ systems. The central nervous system (CNS) and the cardiovascular system (CVS) are particularly susceptible because their function relies on excitable membranes and voltage-gated sodium channels, the primary targets of local anesthetics. mhmedical.commedscape.commedscape.com While detailed organ-specific toxicity studies exclusively for this compound are limited, the patterns of toxicity are well-established for the local anesthetic class.
Central Nervous System (CNS) Toxicity
CNS toxicity is often the first sign of systemic toxicity from local anesthetics. medscape.com The effects are typically biphasic, beginning with stimulation and progressing to depression. This occurs because local anesthetics initially block inhibitory pathways in the CNS, leading to an excitatory phase. As plasma concentrations rise further, both inhibitory and excitatory pathways are blocked, resulting in generalized CNS depression. medscape.com
| Phase | Signs and Symptoms of CNS Toxicity | Source |
|---|---|---|
| Initial Excitatory Phase | Circumoral and tongue numbness | medscape.com |
| Metallic taste | medscape.comclevelandclinic.org | |
| Lightheadedness and dizziness | medscape.com | |
| Visual and auditory disturbances (e.g., tinnitus, difficulty focusing) | medscape.com | |
| Disorientation and confusion | clevelandclinic.org | |
| Muscle twitching and tremors | medscape.com | |
| Later Depressive Phase | Seizures (the most common major sign) | clevelandclinic.orgnih.gov |
| Unconsciousness and Coma | medscape.com | |
| Respiratory depression and arrest | medscape.com |
Cardiovascular System (CVS) Toxicity
Cardiovascular toxicity typically occurs at higher systemic concentrations than CNS toxicity. derangedphysiology.com Local anesthetics can directly affect the cardiac conduction system and myocardial contractility by blocking cardiac sodium channels. nih.gov Some patent literature notes that cardiotoxicity can be a side effect of this compound. googleapis.comgoogleapis.com The progression of cardiovascular signs can include initial hypertension and tachycardia, followed by profound hypotension, various arrhythmias, and potentially cardiovascular collapse. clevelandclinic.orgnih.gov
| Cardiovascular Effect | Manifestations | Source |
|---|---|---|
| Conduction Disturbances | Bradycardia | clevelandclinic.orgnih.gov |
| Arrhythmias (e.g., ventricular fibrillation) | clevelandclinic.org | |
| Myocardial Function | Hypotension | clevelandclinic.orgnih.gov |
| Cardiovascular collapse and asystole | clevelandclinic.org |
Local Tissue Toxicity
In addition to systemic effects, local anesthetics can cause toxicity at the site of administration if high concentrations are used. medscape.comscielo.org.co This can manifest as myotoxicity (muscle tissue necrosis) and neurotoxicity, potentially leading to prolonged or irreversible nerve damage. medscape.comscielo.org.co Studies comparing different local anesthetics have shown varying potentials for myotoxicity, with bupivacaine (B1668057) and procaine (B135) noted for this effect. scielo.org.co
Risk Factors and Contributing Factors to this compound Toxicity
The risk of developing systemic toxicity from a local anesthetic like this compound is influenced by a combination of patient-specific, drug-related, and administration-technique-related factors.
| Category | Risk Factor | Description | Source |
|---|---|---|---|
| Patient Factors | Extremes of Age | Infants have immature enzyme systems and lower protein binding, while the elderly may have reduced organ function and clearance. | derangedphysiology.comnysora.comnih.gov |
| Organ Dysfunction | Hepatic or renal disease can impair drug metabolism and clearance, leading to higher plasma levels. | nysora.commedscape.comclevelandclinic.org | |
| Cardiac Disease | Pre-existing conditions like arrhythmias, heart block, or low cardiac output increase susceptibility to cardiotoxic effects. | apsf.orgclevelandclinic.orgnih.gov | |
| Low Muscle Mass | Skeletal muscle acts as a reservoir for local anesthetics; reduced mass can lead to higher peak plasma concentrations. | apsf.orgnysora.com | |
| Acid-Base Status | Acidosis increases the active, ionized form of the drug and can decrease protein binding, potentiating toxicity. | derangedphysiology.commedscape.comclevelandclinic.org | |
| Pregnancy | Physiological changes, including increased cardiac output and reduced protein binding, can increase the risk of toxicity. | derangedphysiology.comclevelandclinic.org | |
| Drug Factors | Dose | Higher total doses increase the risk of reaching toxic systemic concentrations. | nysora.commedscape.com |
| Lipophilicity | Highly lipophilic drugs have a greater affinity for cardiac and neural tissue, which is associated with increased toxicity. | nysora.commhmedical.com | |
| Administration Factors | Site of Injection | Injection into highly vascular areas (e.g., intercostal space) increases the rate of systemic absorption. | derangedphysiology.comnysora.com |
| Inadvertent Intravascular Injection | The most common cause of severe systemic toxicity, leading to a rapid rise in blood concentration. | medscape.comclevelandclinic.org |
Strategies for Mitigation of Toxicity in Experimental Models
Research into mitigating local anesthetic systemic toxicity (LAST) has identified several key strategies that are applicable in experimental and clinical settings for compounds like this compound. These strategies focus on preventing toxicity and managing it once it occurs.
Prevention Strategies
Ultrasound Guidance: In experimental models and clinical practice, using ultrasound to guide injections helps visualize anatomy and avoid direct injection into blood vessels, a primary cause of LAST. nih.govceemjournal.org
Incremental Dosing and Aspiration: Administering the total dose in small, incremental aliquots, with aspiration before each injection to check for blood, is a fundamental technique to reduce the risk of a large intravascular bolus. ceemjournal.org
Dose Limitation: Using the lowest effective dose of the local anesthetic is a critical principle to prevent reaching toxic plasma concentrations. nih.gov
Management and Rescue Strategies
Lipid Emulsion Therapy: The administration of a 20% intravenous lipid emulsion (ILE) is the primary treatment for severe LAST. nuemblog.comnih.gov This therapy, often called "lipid rescue," is thought to work through several mechanisms. The "lipid sink" theory proposes that the emulsion creates an expanded lipid compartment in the plasma, which sequesters the lipophilic anesthetic molecules away from their target sites in the heart and brain. health.wa.gov.aunih.gov A complementary "lipid shuttle" theory suggests that ILE facilitates the transport of the anesthetic to organs like the liver for detoxification. nuemblog.comnih.gov
| Component of Lipid Rescue | Action | Source |
|---|---|---|
| Initial Bolus | Administer a 1.5 mL/kg bolus of 20% lipid emulsion over 1 minute. | nuemblog.comhealth.wa.gov.aunih.gov |
| Continuous Infusion | Follow the bolus with an infusion at 0.25 mL/kg/min. | nuemblog.comnih.gov |
| Repeat Bolus | If cardiovascular stability is not restored, the bolus can be repeated up to two times. | health.wa.gov.aunih.gov |
| Maximum Dose | A maximum total dose of approximately 10-12 mL/kg is recommended. | apsf.orghealth.wa.gov.au |
Supportive Care: In experimental models of LAST, prompt and effective management of the airway to prevent hypoxia and acidosis is crucial, as these conditions can worsen toxicity. ceemjournal.orgnuemblog.com Seizures are typically managed with benzodiazepines. nih.gov In cases of cardiovascular collapse, modified advanced cardiac life support (ACLS) protocols are used, which recommend using smaller doses of epinephrine (B1671497), as high doses can impair resuscitation from local anesthetic-induced cardiotoxicity. apsf.orgceemjournal.org
Analytical Methodologies for Hydroxyprocaine Research
Spectrophotometric Determination Techniques
Spectrophotometry provides a simple, rapid, and cost-effective approach for determining the concentration of Hydroxyprocaine. These methods are typically based on the formation of a colored product that absorbs light in the visible region of the electromagnetic spectrum.
A notable spectrophotometric method involves the use of this compound as a chromogenic reagent for the determination of other compounds, such as Tetracycline Hydrochloride (TCH). he.com.brresearchgate.net This same reaction can be adapted for the analysis of this compound itself. The underlying principle is a diazotization-coupling reaction. he.com.brresearchgate.netresearchgate.net
In this reaction, the primary aromatic amine group of this compound is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in a cold environment to form a diazonium salt. researchgate.net This highly reactive diazonium salt is then coupled with another molecule, such as TCH, in an alkaline medium. he.com.brresearchgate.net The reaction results in the formation of a stable, yellow, water-soluble azo dye. he.com.br This colored product exhibits a maximum absorbance (λmax) at a specific wavelength, which for the this compound-TCH adduct is 380 nm, allowing for its quantification using a spectrophotometer. he.com.brresearchgate.net The stoichiometric ratio of the product formed between o-hydroxyprocaine and TCH has been found to be 1:1. he.com.brresearchgate.net
To ensure the sensitivity, accuracy, and stability of the assay, the reaction conditions must be carefully optimized. he.com.br Key parameters that are typically investigated include the choice and concentration of acid for the diazotization step, the amount of reagent, reaction time, and temperature.
Research has shown that for the diazotization of substituted procaine (B135) derivatives like this compound, various acids such as hydrochloric acid (HCl), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can be used. he.com.br Among these, 1M HCl has been identified as providing the best experimental conditions for the reaction. he.com.br The optimization process involves systematically varying one factor at a time while keeping others constant and observing the effect on the absorbance of the resulting colored species. he.com.br Thermodynamic studies have also indicated that the diazonium salt reaction is spontaneous, exothermic, and preferably occurs at low temperatures. he.com.brresearchgate.net
Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. nih.gov According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, and the limit of detection (LOD). nih.gov
For the spectrophotometric method involving the reaction of this compound with TCH, the following validation characteristics have been reported: he.com.brresearchgate.net
Linearity : The method demonstrated a linear relationship between absorbance and concentration, obeying Beer's law over a specific range. For the determination of TCH using this compound, this range was 2.5–50 µg/mL. he.com.brresearchgate.net
Sensitivity : The sensitivity of the method is indicated by the molar absorptivity and the detection limit. The molar absorptivity was found to be 14.4669 x 10³ L.mol⁻¹.cm⁻¹. he.com.brresearchgate.net The limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, was 0.5052 µg/mL. he.com.brresearchgate.net
Accuracy and Precision : The method was reported to be simple, accurate, and fast for determining TCH in pure form and in pharmaceutical formulations, implying good accuracy (closeness to the true value) and precision (repeatability of results). he.com.brresearchgate.net
Table 1: Validation Parameters for Spectrophotometric Method
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength (λmax) | 380 nm | he.com.brresearchgate.net |
| Linearity Range (for TCH) | 2.5–50 µg/mL | he.com.brresearchgate.net |
| Molar Absorptivity | 14.4669 x 10³ L.mol⁻¹.cm⁻¹ | he.com.brresearchgate.net |
| Limit of Detection (LOD) | 0.5052 µg/mL | he.com.brresearchgate.net |
| Stoichiometry (this compound:TCH) | 1:1 | he.com.brresearchgate.net |
Chromatographic Methods
Chromatographic techniques are powerful tools for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly valuable for the analysis of pharmaceutical compounds like this compound, offering high resolution and sensitivity.
HPLC is a cornerstone technique for the analysis of local anesthetics. ijpacr.com It is frequently recommended for quantifying this compound, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. mdpi.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ijpacr.com
A typical HPLC method for local anesthetics involves a reversed-phase setup, commonly using a C18 column. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (such as methanol). mdpi.com A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of multiple analytes. mdpi.com Method validation for HPLC analysis of this compound would include establishing linearity over a range such as 1–100 µg/mL and ensuring precision with a relative standard deviation (RSD) of less than 5%.
Table 2: Typical HPLC Parameters for Local Anesthetic Analysis
| Parameter | Description/Value | Reference |
|---|---|---|
| Column | Welchrom C18 (4.6 × 250 mm, 5 µm) | mdpi.com |
| Mobile Phase | A: Methanol with 5.0 mmol/L AmAc & 0.05% formic acid B: Water with 5.0 mmol/L AmAc & 0.05% formic acid | mdpi.com |
| Elution | Gradient | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV or Mass Spectrometry (MS) | mdpi.com |
| Column Temperature | 30 °C | mdpi.com |
GC/MS is another highly specific and sensitive technique used for the analysis of local anesthetics, including procaine and its derivatives, in biological matrices. mdpi.comnih.gov This method separates volatile compounds in the gas phase using a capillary column and subsequently identifies and quantifies them based on their mass-to-charge ratio. mdpi.com
In a typical GC/MS method, analytes are first extracted from the sample matrix using techniques like solid-phase extraction. nih.gov The extract is then injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a column, such as a DB-1 open tubular column. nih.govmdpi.com The separated compounds then enter the mass spectrometer, which acts as a detector. mdpi.com For enhanced sensitivity and selectivity, the MS can be operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio are detected. mdpi.com Validation studies for GC/MS methods have shown good recovery (73-95% for procaine) and quantitation limits around 100 ng/mL. nih.gov
Table 3: GC/MS Method Parameters for Local Anesthetic Analysis
| Parameter | Description/Value | Reference |
|---|---|---|
| Column | DB-1 or HP-INNOWAX capillary column | nih.govmdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Detection | Mass Spectrometer, often in SIM mode | mdpi.com |
| Quantitation Limit (Procaine) | ~100 ng/mL | nih.gov |
| Recovery (Procaine) | 73-95% | nih.gov |
| Precision (%RSD) | ≤ 8.8% | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful and widely used analytical technique for the quantification and identification of this compound and its metabolites in various biological matrices. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.
In a typical LC/MS analysis of this compound, a reversed-phase C18 column is often employed for chromatographic separation. mazums.ac.ir The mobile phase usually consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile. mazums.ac.ir This setup allows for the efficient separation of this compound from other compounds present in the sample.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this compound, which generates protonated molecular ions. The mass spectrometer can be operated in various modes, such as full scan mode for qualitative analysis or multiple reaction monitoring (MRM) for highly selective and sensitive quantification. In MRM mode, specific precursor-to-product ion transitions for this compound and its internal standard are monitored, enhancing the method's specificity and reducing background noise. frontiersin.org For instance, in the analysis of similar local anesthetics like ropivacaine (B1680718), a common fragment ion at m/z 126.1 was monitored, derived from the protonated parent pseudo-molecular ion. frontiersin.org
The validation of an LC/MS method for this compound analysis is crucial and typically includes the assessment of linearity, precision, accuracy, recovery, and stability, following established guidelines. frontiersin.org Linearity is often established over a concentration range relevant to the expected sample concentrations, for example, 1–100 µg/mL. Precision and accuracy are evaluated at multiple concentration levels, with acceptance criteria typically set at a relative standard deviation (RSD) of less than 15% (or 20% at the lower limit of quantification). frontiersin.org
Table 1: Example LC/MS Parameters for Local Anesthetic Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 150 x 2.1 mm, 3µm) mazums.ac.ir |
| Mobile Phase A | Water with 0.1% Formic Acid mazums.ac.ir |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mazums.ac.ir |
| Gradient | Gradient elution, starting with a lower percentage of B and increasing over time mazums.ac.ir |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL mazums.ac.ir |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) frontiersin.org |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H-NMR spectra of this compound would show distinct signals corresponding to the aromatic protons, the protons of the diethylamino group, and the methylene (B1212753) protons of the ethyl ester chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region of the spectrum, while the aliphatic protons would be found in the upfield region. azom.com
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. slideshare.net Each unique carbon atom in the this compound molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). rsc.org Due to the low natural abundance of the ¹³C isotope, Fourier transform techniques are essential for obtaining spectra with a good signal-to-noise ratio. slideshare.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural assignments, confirming the connectivity between protons and carbons. azom.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~165-175 |
| Aromatic C-O | ~150-160 |
| Aromatic C-N | ~140-150 |
| Unsubstituted Aromatic C | ~110-130 |
| Methylene C-O | ~60-70 |
| Methylene C-N | ~45-55 |
Note: These are approximate predicted values and actual experimental values may vary.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. tandfonline.comwikipedia.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational bands for this compound include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.
C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands appearing below 3000 cm⁻¹.
C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.
C-N stretch: Bands in the region of 1000-1250 cm⁻¹.
FTIR can also be used in conjunction with other techniques for the characterization of different solid-state forms of this compound, such as polymorphs. researchgate.netresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopic technique to FTIR. researchgate.net It is particularly useful for analyzing samples in aqueous solutions and for studying non-polar bonds that may show weak absorption in FTIR. researchgate.netljmu.ac.uk The FT-Raman spectrum of this compound would provide information about the molecular vibrations, which can be used for identification and structural analysis. uliege.bewallonie.be
Characteristic Raman scattering signals for this compound would be expected for the aromatic ring vibrations, the carbonyl group, and the various C-H and C-C bonds within the molecule. uliege.be For example, intense bands are often observed for aromatic ring stretching modes. uliege.be FT-Raman has been successfully used to characterize and differentiate various local anesthetic drugs and their different crystalline forms. researchgate.netresearchgate.netresearchgate.net
Table 3: Comparison of FTIR and FT-Raman for this compound Analysis
| Feature | FTIR Spectroscopy | FT-Raman Spectroscopy |
|---|---|---|
| Principle | Absorption of infrared radiation | Inelastic scattering of laser light |
| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Minimal to no sample preparation needed ljmu.ac.uk |
| Water Interference | Strong interference from water | Weak interference from water researchgate.net |
| Sensitivity to Functional Groups | Highly sensitive to polar functional groups (e.g., C=O, O-H) | Highly sensitive to non-polar functional groups and symmetric vibrations (e.g., C=C, C-C) |
| Fluorescence | Can be an issue | Can be a significant issue, though FT-Raman with near-infrared excitation reduces it |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. scielo.bralraziuni.edu.ye DSC is widely used in the pharmaceutical sciences to characterize the solid-state properties of active pharmaceutical ingredients, including this compound. scielo.bralraziuni.edu.ye
A DSC thermogram of this compound would reveal important information about its thermal behavior. Key thermal events that can be observed include:
Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point.
Polymorphic Transitions: The presence of multiple melting peaks or other endothermic or exothermic events before melting can indicate the existence of different polymorphic forms. researchgate.netresearchgate.net
Glass Transition: A step-like change in the baseline of the DSC curve, which is characteristic of amorphous materials.
Decomposition: An exothermic or endothermic event at higher temperatures, often accompanied by weight loss in thermogravimetric analysis (TGA).
DSC is a valuable tool for studying the purity, polymorphism, and stability of this compound. researchgate.netscielo.br For instance, the presence of impurities can lead to a broadening and depression of the melting peak.
Table 4: Hypothetical DSC Data for Two Polymorphs of this compound
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Form I | 155 | 100 |
Note: This is hypothetical data to illustrate the use of DSC in differentiating polymorphs.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique employed in the solid-state characterization of this compound, particularly its salt forms like hydrochloride. dergipark.org.trscielo.br This method provides quantitative information regarding the thermal stability and composition of a substance by measuring the change in its mass as a function of temperature or time in a controlled atmosphere. ucl.ac.uk
In the context of this compound research, TGA is essential for identifying and characterizing its different solid-state forms, such as polymorphs, hydrates (pseudopolymorphs), and solvates. dergipark.org.trresearchgate.net The analysis is particularly adept at distinguishing between anhydrous forms and hydrated or solvated forms. scielo.br As the sample is heated, the loss of volatile components like water or organic solvents occurs at specific temperature ranges, resulting in a stepwise mass loss on the TGA curve. scielo.br The percentage of mass lost allows for the determination of the stoichiometry of the solvate or hydrate. scielo.br
For instance, studies on this compound hydrochloride have utilized TGA in conjunction with other analytical methods to characterize its polymorphic and pseudopolymorphic forms. dergipark.org.trresearchgate.net This analysis helps in understanding the thermodynamic stability of these different forms. alraziuni.edu.ye The temperature at which significant mass loss (decomposition) begins is a key indicator of the substance's thermal stability. TGA is often used as a complementary technique to Differential Scanning Calorimetry (DSC), as it can clarify whether an endothermic event observed in a DSC scan corresponds to a melting point or a desolvation process. scielo.bralraziuni.edu.ye
Table 1: Illustrative TGA Data for Hypothetical this compound Hydrochloride Forms
| Sample Form | Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|---|
| Hydrate Form | 80 - 120 °C | ~6.8% | Loss of one mole of water, indicating a monohydrate. |
| Hydrate Form | > 200 °C | > 70% | Decomposition of the molecule. |
| Anhydrous Form | < 200 °C | < 0.5% | No significant mass loss, indicating absence of volatiles. |
| Anhydrous Form | > 200 °C | > 75% | Decomposition of the molecule. |
Note: This table is illustrative and based on typical TGA results for hydrated and anhydrous pharmaceutical salts.
X-Ray Diffraction Methods (Single Crystal and Powder)
X-ray diffraction (XRD) is a definitive technique for the solid-state characterization of crystalline materials like this compound. nih.gov It provides detailed information about the atomic and molecular structure, making it indispensable for identifying and differentiating polymorphs, solvates, and salts. researchgate.net Both single crystal and powder X-ray diffraction methods are applied in this compound research. researchgate.netnih.gov
Powder X-Ray Diffraction (PXRD)
Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique that serves as a unique "fingerprint" for a crystalline solid. americanpharmaceuticalreview.com Each crystalline phase produces a characteristic diffraction pattern, defined by the angular positions (2θ) and intensities of the diffracted X-ray beams. scielo.br In the study of this compound hydrochloride, PXRD is used to identify different polymorphic and pseudopolymorphic forms. dergipark.org.trresearchgate.net By comparing the PXRD pattern of a sample to a reference pattern, one can confirm its phase identity and purity. scielo.br Furthermore, variable-temperature PXRD can be employed to study phase transformations that occur upon heating or cooling. americanpharmaceuticalreview.com
Single Crystal X-Ray Diffraction
For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction is the gold standard. This technique involves directing an X-ray beam onto a single, well-ordered crystal. The resulting diffraction pattern allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. mdpi.com In the broader context of local anesthetic research, single-crystal XRD has been fundamental in determining the crystal structures of various forms, which is crucial for understanding the relationship between molecular conformation, packing arrangements, and the physicochemical properties of the drug. researchgate.netresearchgate.netresearchgate.net This detailed structural knowledge helps explain the differences in stability and behavior observed among different polymorphs. nih.gov
Table 2: Application of X-Ray Diffraction Methods in this compound Analysis
| Technique | Sample Type | Information Obtained | Primary Application in this compound Research |
|---|---|---|---|
| Powder XRD (PXRD) | Polycrystalline Powder | Characteristic diffraction pattern (2θ angles, intensities). americanpharmaceuticalreview.com | "Fingerprinting" for phase identification and differentiation of polymorphs; quality control. scielo.brresearchgate.net |
| Single Crystal XRD | Single Crystal | Precise 3D atomic coordinates, bond lengths, angles, crystal packing. mdpi.com | Definitive structure determination of a specific solid form; understanding structure-property relationships. nih.govresearchgate.net |
Advanced Bioanalytical Techniques for In Vivo Studies
For the quantitative analysis of this compound in biological matrices during in vivo studies, advanced bioanalytical techniques that offer high sensitivity and selectivity are required. The most prominent and widely accepted method for such pharmacokinetic studies of local anesthetics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com
LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. frontiersin.orgfrontiersin.org This technique is essential for accurately measuring the concentration of the parent drug and its metabolites in complex biological samples such as plasma, blood, or tissue homogenates. frontiersin.orgnih.gov
The typical workflow for an in vivo study involves:
Sample Collection: Collection of biological fluids or tissues at various time points following drug administration. frontiersin.org
Sample Preparation: The samples are processed to extract this compound and its metabolites from endogenous components like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. frontiersin.orgfrontiersin.org An internal standard, often an isotopically labeled version of the analyte, is added to correct for variability during sample processing and analysis. frontiersin.org
LC Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is typically used to separate this compound from its metabolites and other remaining matrix components based on their physicochemical properties. nih.gov
MS/MS Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. In tandem MS, specific parent ions are selected and fragmented to produce characteristic product ions. By monitoring these specific mass transitions (Selected Reaction Monitoring, SRM), the instrument can quantify the analyte with exceptional specificity and sensitivity, even at very low concentrations. nih.gov
Method validation is a critical prerequisite for the use of LC-MS/MS in regulated studies and is performed according to guidelines from bodies like the Food and Drug Administration (FDA). frontiersin.org
Table 3: Key Validation Parameters for an LC-MS/MS Bioanalytical Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). frontiersin.org |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.org | No significant interfering peaks at the retention time of the analyte in blank samples. frontiersin.org |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The effect of the biological matrix on ionization should be minimal and consistent. |
Source: Based on general FDA and EMA guidelines for bioanalytical method validation. frontiersin.orgfrontiersin.org
Due to a lack of specific preclinical data for the chemical compound "this compound" in publicly available scientific literature, a detailed article that fully adheres to the requested outline with comprehensive data tables cannot be generated. Extensive searches for in vitro and in vivo efficacy studies, including nerve conduction inhibition, ion channel binding assays, and specific animal models of anesthesia for this compound, did not yield the specific research findings required to populate the requested sections.
General information suggests that this compound, also known as Oxyprocaine, is an ester-type local anesthetic and a derivative of procaine. nih.gov Its primary mechanism of action, like other local anesthetics, is believed to be the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of nerve impulses and resulting in a temporary loss of sensation. rsc.org
While some sources mention its use in clinical settings, particularly in dentistry and for minor surgical procedures, and in historical combination therapies, specific preclinical data from in vitro assays or standardized in vivo animal models are not detailed in the available literature. For instance, although it is stated that this compound demonstrates effective local anesthetic properties comparable to agents like lidocaine (B1675312) and procaine, the underlying preclinical studies providing specific data points on efficacy, such as nerve block duration in animal models or IC50 values from ion channel assays, are not accessible.
Comparative data with reference anesthetics is limited to general statements about its moderate potency and a slightly longer duration of action compared to procaine. However, the detailed, quantitative data from head-to-head preclinical studies (e.g., sciatic nerve block models in rats or infiltration anesthesia models) needed to create the requested data tables is not available. rsc.orgfrontiersin.org
Given the constraints and the absence of specific data, providing a scientifically accurate and detailed article according to the user's structured outline is not feasible without resorting to speculation.
Preclinical Studies and Models of Hydroxyprocaine Efficacy
Pain Hypersensitivity Models (e.g., Diabetic Rat Models)
Extensive literature searches did not yield specific preclinical studies evaluating the efficacy of Hydroxyprocaine in established pain hypersensitivity models, such as the streptozotocin-induced diabetic rat model. While animal models of diabetic neuropathy are widely used to assess the pharmacological activity of various analgesics, including other local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057), specific data on this compound's performance in these models is not available in the reviewed scientific literature. dovepress.comnih.govmdpi.com General research confirms that local anesthetics can be effective in models of neuropathic pain by blocking voltage-gated sodium channels, but dedicated studies detailing the effects of this compound on pain hypersensitivity behaviors (such as mechanical allodynia or thermal hyperalgesia) in diabetic models have not been identified. nih.gov
Evaluation of Fixed-Dose Combinations in Preclinical Settings
There is no available scientific literature from the conducted searches detailing the evaluation of this compound in fixed-dose combinations with other agents in preclinical settings. Preclinical research often explores combining local anesthetics to modulate their onset and duration of action. nih.govnih.gov For instance, extensive research has been conducted on fixed-dose combinations of other novel local anesthetics, such as QX-OH, with agents like levobupivacaine (B138063) to achieve prolonged anesthesia. nih.govnih.govresearchgate.net However, similar studies involving this compound have not been reported in the reviewed sources. Therefore, no data on the synergistic, additive, or antagonistic effects of this compound when combined with other anesthetics or adjuvants in preclinical models can be provided.
Advanced Delivery Systems and Formulation Research for Hydroxyprocaine
Development of Hydrogel-Based Delivery Systems
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively explored as carriers for local anesthetics. researchgate.netnewdrugapprovals.org Their high water content, biocompatibility, and tunable properties make them ideal for creating drug depots that provide sustained and localized release. googleapis.com Several patents list hydroxyprocaine as a potential active agent that can be incorporated into hydrogel compositions for topical or transdermal delivery. google.comgoogle.com These systems are designed to confine the drug to the target site, which can minimize systemic absorption and associated risks. newdrugapprovals.org
The release of a drug like this compound from a hydrogel matrix is governed by several key mechanisms, which can be engineered to achieve a desired release profile. scielo.brgoogle.com
Diffusion-Controlled Release: In this mechanism, the local anesthetic is physically entrapped within the hydrogel's polymer network. The drug is released as it diffuses through the network's pores into the surrounding tissue. scielo.brgoogle.com The rate of diffusion can be controlled by altering the crosslinking density of the hydrogel; a higher density creates a smaller mesh size, slowing down the drug's release. researchgate.net
Degradation-Controlled Release: The drug is released as the hydrogel matrix itself breaks down. This degradation can be mediated by the hydrolysis of chemical bonds in the polymer backbone or through enzymatic activity. google.com This allows for a prolonged release profile that can be tuned by adjusting the degradability of the polymer components. google.com
Stimuli-Responsive Release: "Smart" hydrogels are designed to change their properties in response to specific environmental triggers like temperature, pH, or enzymes. researchgate.net For instance, a thermoresponsive hydrogel could be injected as a liquid at room temperature and form a gel depot at body temperature, entrapping the drug at the site of injection. newdrugapprovals.org Similarly, pH-sensitive hydrogels can be engineered to release their drug payload in the slightly acidic environment of inflamed tissues. researchgate.net
The table below illustrates the fundamental aspects of these release mechanisms.
Table 1: Hydrogel Controlled Release Mechanisms for Local Anesthetics| Release Mechanism | Primary Principle | Key Control Factors | Potential Application for this compound |
|---|---|---|---|
| Diffusion | Drug movement through the polymer matrix based on a concentration gradient. scielo.br | Polymer concentration, crosslinking density, drug molecule size. researchgate.net | Provides a steady, sustained release for prolonged local anesthesia. |
| Degradation | Release of the drug as the hydrogel network is cleaved by hydrolysis or enzymes. google.com | Polymer composition (e.g., presence of hydrolyzable ester bonds), enzyme concentration at the target site. google.com | Useful for biodegradable implants where the delivery system is fully absorbed over time. |
| Stimuli-Response | A change in the hydrogel's state (e.g., swelling or collapse) triggered by an external stimulus. researchgate.net | pH, temperature, specific enzymes or molecules. researchgate.net | Enables "on-demand" or site-specific release, for instance, at a site of inflammation. |
A primary goal of using hydrogel delivery systems is to enhance the efficacy of the local anesthetic at the target site while minimizing its presence in the systemic circulation. newdrugapprovals.org By creating a localized drug reservoir, hydrogels can maintain a therapeutic concentration of the anesthetic at the nerve tissue for an extended period. googleapis.com This prolonged action can be highly beneficial for postoperative pain management. newdrugapprovals.org Furthermore, by controlling the release rate and confining the drug locally, these systems prevent the rapid spikes in plasma concentration that are often associated with bolus injections, thereby reducing the risk of systemic toxicity. newdrugapprovals.org While these principles are well-established for local anesthetics like ropivacaine (B1680718) and lidocaine (B1675312), specific studies quantifying the enhanced efficacy or reduced systemic exposure of this compound in a hydrogel formulation are not widely found in peer-reviewed literature. researchgate.netnewdrugapprovals.org
Cyclodextrin (B1172386) Inclusion Complexation for Solubility and Efficacy Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. rssing.com This unique structure allows them to encapsulate "guest" molecules, such as drugs, that have low water solubility, forming what is known as an inclusion complex. rssing.comnewdrugapprovals.org This complexation can significantly alter the physicochemical properties of the guest drug, leading to improved aqueous solubility, stability, and bioavailability. newdrugapprovals.orgjustia.com
The process involves the lipophilic portion of the drug entering the cyclodextrin's cavity, forming a more stable, water-soluble complex. rssing.com This enhanced solubility is a critical factor for improving therapeutic efficacy, as it can lead to a faster onset of action and better absorption. newdrugapprovals.org Patent literature suggests that this compound is a candidate for such complexation, listing it among numerous active agents whose delivery could be enhanced using these methods. googleapis.comgoogleapis.comscielo.br
Table 2: Potential Benefits of Cyclodextrin Complexation for this compound
| Property | Mechanism of Enhancement | Potential Therapeutic Advantage |
|---|---|---|
| Solubility | The hydrophobic this compound molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the complex's exterior remains hydrophilic. rssing.com | Improved formulation of aqueous solutions; potential for higher drug loading. |
| Stability | The inclusion complex can protect the encapsulated drug from degradation. rssing.com | Increased shelf-life of formulations. |
| Efficacy | Enhanced solubility and molecular dispersion can lead to improved dissolution rates and better interaction with nerve membranes. justia.com | Potentially faster onset and/or prolonged duration of anesthetic action. |
| Reduced Irritation | Masking the drug molecule within the cyclodextrin cavity can sometimes reduce tissue irritation at the site of injection. | Improved patient comfort and safety. |
Mucoadhesive Compositions for Targeted Delivery
Mucoadhesive formulations are designed to adhere to mucosal surfaces, such as the buccal (inner cheek) or nasal lining, for an extended period. googleapis.com This approach uses mucoadhesive polymers that, when hydrated, can form a strong bond with the mucus layer. google.com The primary advantage is the prolonged contact time at the site of application, which allows for sustained local drug delivery and can also facilitate drug absorption into systemic circulation if desired. googleapis.com
This compound is listed as a potential active agent in several patents for bioadhesive compositions intended for topical administration to mucous membranes. google.comresearchgate.netchemsrc.com These formulations often utilize polymers like polyvinylpyrrolidone (B124986) (PVP), carbopol, or chitosan (B1678972) to achieve the desired adhesion and controlled release. googleapis.comgoogle.com Research on other drugs has shown that mucoadhesive tablets or films can successfully sustain the release of an active agent for several hours. google.com For a local anesthetic like this compound, this could be particularly useful for dental applications or for treating pain on mucosal surfaces. However, specific research developing or evaluating a mucoadhesive formulation for this compound has not been identified in the available literature.
Research on Adjuvants and Their Impact on Pharmacodynamics (e.g., Epinephrine)
Adjuvants are substances added to local anesthetic solutions to improve their performance. google.com The most common adjuvant is epinephrine (B1671497), a vasoconstrictor. The primary pharmacodynamic impact of adding epinephrine is the localized constriction of blood vessels at the site of injection. googleapis.com This effect serves two main purposes: it reduces the rate of systemic absorption of the local anesthetic, and by keeping the anesthetic at the nerve site for a longer period, it increases the duration and intensity of the nerve block. googleapis.com
The use of epinephrine with local anesthetics is a long-standing practice. General pharmacological principles indicate that this combination leads to a slower onset of action if the commercial solution is acidic (to stabilize the epinephrine) but ultimately a longer duration of the block. While this compound is noted in some drug approval contexts as being used with epinephrine to prolong its local effects, specific pharmacodynamic studies that quantify the extent of this prolongation or its precise impact on the anesthetic properties of this compound are not detailed in the reviewed scientific literature. newdrugapprovals.orgrssing.comnewdrugapprovals.org Other adjuvants, such as α2-adrenergic agonists (e.g., clonidine) and steroids (e.g., dexamethasone), are also used with other local anesthetics to prolong analgesia, but their specific use with this compound is not documented. google.com
Solid State Characterization and Polymorphism Research of Hydroxyprocaine Hydrochloride
Investigation of Crystal Polymorphism and Pseudopolymorphism (Hydrates)
Hydroxyprocaine hydrochloride (HPCHC) has been shown to exist in multiple solid-state forms, including two polymorphic modifications and at least one pseudopolymorphic form. researchgate.net These forms have been extensively characterized using a suite of analytical techniques, including thermal analysis (like differential scanning calorimetry and hot-stage microscopy), spectroscopy (such as FTIR and Raman), and X-ray powder diffractometry. researchgate.netscielo.br
The two identified anhydrous polymorphic forms are designated as Modification I° (Mod. I°) and Modification II (Mod. II). researchgate.net In addition to these true polymorphs, a pseudopolymorphic form, specifically a dioxane solvate, has been identified. researchgate.net Pseudopolymorphs are crystal forms that incorporate solvent molecules into their lattice structure. The formation of this solvate is significant as its desolvation provides the exclusive pathway to obtaining the metastable Mod. II. researchgate.net
The characterization of these forms is crucial for understanding the material's behavior under various processing and storage conditions. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy are instrumental in differentiating these forms by detecting variations in the vibrational frequencies of molecular bonds, which are sensitive to changes in the crystal lattice. tandfonline.com
Table 1: Identified Solid-State Forms of this compound Hydrochloride
| Form | Type | Method of Preparation |
|---|---|---|
| Mod. I° | Polymorph (Anhydrate) | Crystallization from various organic solvents (e.g., ethanol). researchgate.net |
| Mod. II | Polymorph (Anhydrate) | Exclusively obtained through the desolvation of the dioxane solvate. researchgate.net |
| Dioxane Solvate | Pseudopolymorph (Solvate) | Crystallization from 1,4-dioxane. researchgate.net |
Relationship Between Molecular Structure and Crystal Forms
The phenomenon of polymorphism in local anesthetic drugs like this compound hydrochloride is intrinsically linked to their molecular structure. nih.gov The flexibility of the molecule, including the conformation of its side chains and the nature of intermolecular interactions, dictates how the molecules pack in the crystal lattice, giving rise to different polymorphic forms. nih.govresearchgate.net
For this compound hydrochloride, the specific arrangement of molecules and the hydrogen bonding network are key determinants of the resulting crystal form. Spectroscopic analysis, including FTIR and solid-state NMR, can provide insights into these intermolecular interactions. researchgate.net Differences in the hydrogen bonding arrangements between polymorphs can be inferred from shifts in the characteristic vibrational bands, such as the N-H stretching frequency. The study of a range of local anesthetic hydrochlorides has contributed to a broader understanding of how subtle changes in molecular structure can lead to significant differences in solid-state properties. nih.gov
Thermodynamic Stability Assessments of Different Polymorphs
The thermodynamic stability of the different polymorphs of this compound hydrochloride has been determined through thermal analysis, particularly differential scanning calorimetry (DSC). researchgate.net These studies reveal the energetic relationships between the forms and predict their behavior as a function of temperature.
Modification I° is the thermodynamically stable form at room temperature and is the form found in commercial products. researchgate.net It exhibits a higher melting point compared to Mod. II. researchgate.net Modification II is metastable with respect to Mod. I° at all temperatures, a relationship known as monotropism. researchgate.net This is confirmed by the heat of fusion rule, which states that the polymorph with the lower heat of fusion and lower melting point is the metastable form. researchgate.net
The dioxane solvate represents another phase in the thermodynamic landscape of this compound hydrochloride. Upon heating, this solvate desolvates to yield the metastable Mod. II. researchgate.net The thermodynamic data for the polymorphs are summarized in the table below.
Table 2: Thermodynamic Data for this compound Hydrochloride Polymorphs
| Polymorph | Melting Point (°C) | Heat of Fusion (ΔHfus) | Thermodynamic Relationship |
|---|---|---|---|
| Mod. I° | 169 | Higher than Mod. II | Thermodynamically stable form at room temperature. researchgate.net |
| Mod. II | 165.5 | Lower than Mod. I° | Metastable form (monotropically related to Mod. I°). researchgate.net |
Impact of Solid-State Properties on Pharmaceutical Performance (e.g., Stability)
The solid-state properties of an API, particularly its polymorphic form, can have a significant impact on its pharmaceutical performance, most notably its stability. For this compound hydrochloride, the existence of a stable and a metastable form has direct implications for formulation development and storage.
The thermodynamically stable form, Mod. I°, is preferred for use in pharmaceutical products due to its lower tendency to convert to another form over time, ensuring consistent product quality and performance. researchgate.net The metastable Mod. II, while being kinetically stable for a considerable period (at least a year), is inherently at a higher energy state and thus carries a risk of converting to the more stable Mod. I°. researchgate.net Such a transformation during storage could alter the physical properties of the drug product.
The presence of moisture can also influence the stability of different solid-state forms. While specific data on the hygroscopicity of this compound hydrochloride polymorphs is part of broader studies on local anesthetics, it is a critical factor to consider. researchgate.net For some local anesthetics, different polymorphs exhibit varying tendencies to absorb water, which can lead to phase transformations to hydrated forms or changes in physical properties. Therefore, controlling the solid-state form of this compound hydrochloride is essential for ensuring the stability and reliability of the final drug product.
Therapeutic Potential and Emerging Applications of Hydroxyprocaine and Its Derivatives
Repurposing of Local Anesthetics for Non-Anesthetic Indications
Local anesthetics (LAs), traditionally used to block nerve conduction and prevent pain during medical procedures, are increasingly being investigated for therapeutic applications beyond anesthesia. neuraltherapie.atmdpi.comsrce.hre-century.us This "drug repurposing" is driven by a growing understanding of their diverse pharmacological effects. mdpi.comfrontiersin.org The primary mechanism of LAs is the blockade of voltage-gated sodium channels, which is not only central to preventing pain but also influences other physiological and pathological processes. tandfonline.comnih.gov Consequently, researchers are exploring their use for conditions involving inflammation, chronic pain, and even cancer. mdpi.comsrce.hrfrontiersin.org
Over the years, LAs have been found to possess a range of alternative properties, including anti-inflammatory, antiarrhythmic, antimicrobial, and antimetastatic effects. mdpi.comfrontiersin.org This has led to their administration in various clinical contexts outside of surgery, such as for postoperative ileus and neuroprotection. srce.hr The strategy of repurposing established drugs like local anesthetics is advantageous due to their well-documented safety profiles, affordability, and global availability. mdpi.com
Anti-Inflammatory Properties and Underlying Mechanisms
There is substantial evidence that local anesthetics possess significant anti-inflammatory properties, which appear to be independent of their well-known sodium channel-blocking effects. neuraltherapie.attandfonline.comnih.gov These properties have prompted clinicians to use them in treating various inflammation-related conditions such as burn injuries, ulcerative proctitis, and arthritis. neuraltherapie.atresearchgate.net While direct research on hydroxyprocaine is limited, its classification as an ester-type local anesthetic and a derivative of 4-aminosalicylic acid (a known anti-inflammatory agent) suggests it shares these capabilities. One commercial source notes that this compound has shown anti-inflammatory properties in chronic dry eye syndrome. cymitquimica.com
The mechanisms underlying the anti-inflammatory action of local anesthetics are multifaceted and not yet fully elucidated. neuraltherapie.atnih.gov However, research points to several key pathways:
Modulation of Inflammatory Cells: LAs can regulate the activity of key immune cells. They have been shown to inhibit the activation and migration of neutrophils and macrophages, which are pivotal in the inflammatory response. neuraltherapie.atnih.gov They can also induce a dose-dependent and reversible inhibition of phagocytosis by granulocytes. neuraltherapie.at
Reduction of Vasoactive Substances: They can reduce the release of histamine (B1213489) from macrophages and inhibit the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) B2, which contribute to inflammatory pain and capillary hyperpermeability. neuraltherapie.atresearchgate.net
Interference with Signaling Pathways: Some LAs, like lidocaine (B1675312), have been found to inhibit NF-κB-mediated mRNA expression and interfere with the p38 mitogen-activated protein kinase (MAPK) pathway, both of which are central regulators of inflammation. nih.gov
These actions collectively suggest that local anesthetics, likely including this compound, can attenuate inflammation by interfering with the inflammatory cascade at multiple levels. tandfonline.com
Role in Pain Management Beyond Direct Anesthesia
The application of local anesthetics in pain management is expanding beyond providing temporary numbness for procedures. www.nhs.uknih.gov They are increasingly used to manage chronic pain conditions, where their benefit may extend beyond the expected duration of the nerve block itself. mhmedical.comnih.gov This sustained effect is thought to be mediated, in part, by their anti-inflammatory properties and their ability to modulate the nervous system. mdpi.commhmedical.com
In the context of chronic pain, local anesthetics are used in several ways:
Diagnostic Blocks: Injections are used to identify the specific nerve generating pain. mhmedical.com
Therapeutic Injections: In conditions like myofascial pain syndromes, local anesthetic injections provide analgesia that allows patients to engage more effectively in physical therapy. nih.gov
Modulation of the Autonomic Nervous System: A key principle is the ability to "reset" pathological nerve conduction. mdpi.com In certain chronic pain states, a pathological link can form between the sympathetic nervous system and pain-sensing nerves. mdpi.com By interrupting this cycle, even a short-acting local anesthetic can provide long-term relief. mdpi.com
The use of low-dose local anesthetics is a key strategy in this therapeutic area, as it can maintain an analgesic and anti-inflammatory effect while minimizing the risk of toxicity. mdpi.com Hydrogel-based delivery systems are also being explored to provide sustained, localized release of anesthetics for prolonged pain management. mdpi.com
Investigation of this compound-Penicillin in Infectious Diseases (e.g., Leprosy)
In the mid-20th century, before the widespread adoption of multidrug therapy, various treatments were explored for infectious diseases like leprosy. One such investigation involved the combination of this compound (also known as oxyprocaine) and penicillin. Historical medical literature documents the use of this combination in the therapy of leprosy. hodoodo.commedkoo.comleprosyhistory.orgleprosy-information.org
A 1961 article by Rudolf Trappmann in the International Journal of Leprosy described this compound-penicillin as a "new remedy for leprosy". leprosy-information.orgilsl.brnla.gov.au Another key study was published in 1958 by K.F. Schaller and C. Serié in a German journal, titled "Oxyprocain-Penicillin in der Lepratherapie" (Oxyprocaine-Penicillin in the Therapy of Leprosy). hodoodo.commedkoo.comleprosyhistory.org An abstract of this paper indicates that fifteen patients with lepromatous leprosy were treated with the combination, with nine reportedly becoming permanently negative for bacilli. ilsl.br Other reports from the era also mention clinical experiences with "oxyprocaine penicillin" for leprosy, sometimes in combination with other agents like paratebin. leprosy-information.org
The rationale for this combination was likely twofold. Local anesthetics can reduce the significant pain associated with penicillin injections. Additionally, there was interest in the potential antibacterial properties of local anesthetics themselves. hodoodo.com These investigations represent a historical approach to a complex disease and have since been superseded by modern, standardized multidrug regimens.
| Lead Author/Report | Year | Publication Focus | Key Finding/Observation |
|---|---|---|---|
| Schaller, K.F. & Serié, C. | 1958 | Treatment of lepromatous leprosy with Oxyprocaine-Penicillin. hodoodo.comleprosyhistory.orgilsl.br | Reported that 9 out of 15 treated patients became permanently negative for bacilli. ilsl.br |
| Trappmann, R. | 1961 | Described this compound-penicillin as a new remedy for leprosy. leprosy-information.orgilsl.br | Contributed to the body of literature exploring this combination therapy. |
| Percy, E. | 1954 | Preliminary report on clinical experiences with oxyprocaine penicillin and paratebin in leprosy. leprosy-information.org | Documented early clinical use and observations of this combination. |
Exploration of Broader Pharmacological Activities of this compound Derivatives
The therapeutic potential of local anesthetics extends to their chemical derivatives, which are often synthesized to enhance specific properties or explore new applications. Research has shown that derivatives of various local anesthetics can exhibit significant pharmacological activities, including antiarrhythmic and anticonvulsant effects. clinmedkaz.orgnih.govnih.gov
Antiarrhythmic Effects
The link between local anesthetic and antiarrhythmic activity is well-established. clinmedkaz.orgscielo.br The mechanism for both effects is primarily the blockade of voltage-gated sodium channels, which are crucial for conduction in both nerve fibers and cardiac muscle. scielo.brahajournals.org The local anesthetic lidocaine, for example, is also classified as a Class I antiarrhythmic drug. clinmedkaz.org
Research into novel derivatives of various parent compounds has yielded promising results for antiarrhythmic applications:
Piperidine (B6355638) Derivatives: Studies on new piperidine derivatives have demonstrated pronounced antiarrhythmic activity, in some cases exceeding that of reference drugs like lidocaine. clinmedkaz.orgscielo.br Molecular docking studies confirmed a high binding affinity of these derivatives for cardiac sodium channels (Nav1.5). scielo.br
Photoswitchable Derivatives: A novel area of research involves creating "photopharmacological" agents that can be activated or deactivated by light. Derivatives of a local anesthetic called ethercaine have been developed as light-controlled blockers of sodium channels, which could potentially be used as antiarrhythmics. mdpi.com
While specific studies on the antiarrhythmic properties of this compound derivatives are not prominent in the available literature, the foundational principle of sodium channel blockade suggests that its derivatives could be viable candidates for such an application.
Anticonvulsant Properties
Local anesthetics are known to have a complex, dose-dependent relationship with the central nervous system, possessing both pro-convulsant and anticonvulsant properties. scielo.br This dual activity stems from their membrane-stabilizing effects. scielo.br At lower concentrations, they can suppress seizure activity, while at toxic concentrations, they can induce it. This has led to research into their derivatives as potential anticonvulsant drugs. scielo.brbiomedpharmajournal.org
Several classes of compounds derived from or related to local anesthetic structures have been investigated for this purpose:
Chiral Xanthone (B1684191) Derivatives: Certain chiral aminobutanol (B45853) derivatives of xanthone have demonstrated significant anticonvulsant activity in animal models, comparable to the established antiepileptic drug phenytoin. nih.govuj.edu.pl Interestingly, these same compounds also possessed local anesthetic activity. nih.gov
Phenoxyalkylaminoalkanol Derivatives: A novel derivative, KM-416, which showed initial anticonvulsant properties, was also found to have analgesic and local anesthetic activities. nih.gov
General Principle: Many established anticonvulsant drugs, such as carbamazepine (B1668303) and phenobarbital, share the ability to modulate ion channels, a primary feature of local anesthetics. biomedpharmajournal.org
Antitumor Activity
Local anesthetics are increasingly being investigated for their potential anticancer properties. frontiersin.orgnih.gov Preclinical studies suggest that these compounds can influence cancer cell proliferation, migration, and survival through various mechanisms. nih.govnih.gov While research directly on this compound's antitumor effects is limited, studies on its structural analog, procaine (B135), and derivatives of its core components provide significant insights into its potential in oncology.
Procaine has demonstrated notable anticancer capabilities, primarily attributed to its role as a DNA demethylating agent. frontiersin.orgjocpr.com By inhibiting DNA methyltransferases, procaine can reverse the epigenetic silencing of tumor suppressor genes, leading to their re-expression and subsequent inhibition of cancer cell growth. frontiersin.orgjocpr.com For instance, studies have shown that procaine can reduce global DNA methylation in breast cancer cells (MCF-7) and restore the expression of the tumor suppressor gene RARβ2. jocpr.com Furthermore, procaine has been found to induce growth inhibition and mitotic arrest in these cells. jocpr.com The combination of procaine with chemotherapeutic agents like doxorubicin (B1662922) has also been shown to enhance the cytotoxic effects on breast cancer cells. nih.gov
Derivatives of 5-aminosalicylic acid (5-ASA), a related aminosalicylate structure, have also been synthesized and evaluated for their anticancer properties. Acetylated 5-aminosalicylate-thiazolinone hybrids, for example, have shown potent anti-proliferative activity against various cancer cell lines with a degree of selectivity for cancer cells over normal cells. shu.ac.ukucl.ac.uknih.gov
Table 1: In Vitro Antitumor Activity of a 5-Aminosalicylate-Thiazolinone Derivative (HH33)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| MCF7 | Breast Adenocarcinoma | 1.1 |
| A549 | Lung Carcinoma | 1.1 |
| HeLa | Cervical Adenocarcinoma | 0.9 |
| BJ | Normal Fibroblast | >3.9 |
| MCF10A | Normal Epithelial | >3.9 |
| Data sourced from a study on new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. shu.ac.uk |
Mechanistic studies on these derivatives suggest that they can induce cell cycle arrest, particularly at the G2/M phase, in a time-dependent manner in various cancer cell lines, including colon, cervical, breast, and lung cancer cells. shu.ac.uk In-silico molecular docking has further predicted a strong binding affinity of these derivatives to cell cycle regulators. ucl.ac.uknih.gov
Antibacterial and Antifungal Effects
This compound was originally developed as a local anesthetic with inherent antibacterial properties. Early research highlighted its efficacy, particularly when combined with penicillin, in treating infections like tuberculosis by targeting tubercle bacteria. The broader class of local anesthetics has been recognized for antimicrobial activities, which are thought to stem from their ability to disrupt the bacterial cell wall or cytoplasmic membrane, leading to the leakage of cellular contents and cell lysis. koreamed.org
The antimicrobial potential of local anesthetics extends to a wide range of bacteria and fungi, though the potency can vary significantly between different agents. koreamed.org While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of microbes is not extensively detailed in recent literature, research on derivatives of para-aminosalicylic acid (PAS) provides valuable information on the potential antimicrobial and antifungal activity of related structures.
A study on a series of ester and amide derivatives of PAS demonstrated varied antimicrobial activity against several bacterial and fungal strains. The effectiveness of these derivatives appears to be influenced by their specific chemical structures. For example, certain ester derivatives showed notable antibacterial activity, while others, such as 4-methoxy phenyl-4-amino-2-hydroxy benzoate (B1203000) and 2-chloro phenyl-4-amino-2-hydroxy benzoate, displayed effective antifungal activity against Candida albicans. researchgate.netijlpr.com
Table 2: Antimicrobial Activity of Selected Para-Aminosalicylic Acid (PAS) Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) |
| 4-methoxy phenyl-4-amino-2-hydroxy benzoate (P15) | Candida albicans | 6.25 |
| 2-chloro phenyl-4-amino-2-hydroxy benzoate (P16) | Candida albicans | 6.25 |
| 5-acetamido-2-(propyl carbamoyl) phenyl acetate (B1210297) (P22) | Staphylococcus aureus | 6.25 |
| 5-acetamido-2-(propyl carbamoyl) phenyl acetate (P22) | Bacillus subtilis | 6.25 |
| 5-acetamido-2-(propyl carbamoyl) phenyl acetate (P22) | Escherichia coli | 12.5 |
| 5-acetamido-2-(propyl carbamoyl) phenyl acetate (P22) | Pseudomonas aeruginosa | 25 |
| MIC (Minimum Inhibitory Concentration) values determined by the serial dilution method. Data sourced from a study on repurposing para-aminosalicylic acid. researchgate.netijlpr.com |
Furthermore, Schiff base derivatives of para-aminosalicylic acid have been synthesized and shown to possess better antimicrobial activity than the parent compound against E. coli, S. aureus, C. albicans, and A. niger. sphinxsai.com This suggests that chemical modification of the core aminosalicylate structure can enhance its antimicrobial properties.
Future Directions and Research Gaps in Hydroxyprocaine Studies
Integration of Advanced Computational Methods in Drug Design and SAR
The future of developing safer and more effective anesthetics is increasingly tied to computational methods. researchgate.net Computer-aided drug design (CADD) and machine learning offer powerful tools to streamline the discovery process, reducing both cost and time. researchgate.netresearchgate.net For Hydroxyprocaine, these advanced techniques can be pivotal. By employing methods like molecular dynamics (MD) simulations, researchers can predict how the molecule interacts with its target protein, the voltage-gated sodium channel, at an atomic level. springermedizin.de
This leads to more sophisticated Structure-Activity Relationship (SAR) studies. SAR analysis is crucial for understanding how the different parts of the this compound molecule—its lipophilic aromatic ring, intermediate chain, and hydrophilic amine group—contribute to its anesthetic effect. rsc.orgfirsthope.co.in Computational models can predict how modifications to this structure, such as altering the ester group or substituents on the benzene (B151609) ring, would impact its potency, duration, and membrane penetration. firsthope.co.in This in-silico approach accelerates the identification of novel derivatives with improved properties, moving beyond traditional trial-and-error methods. mdpi.com
Optimization of this compound Formulations for Enhanced Safety and Efficacy
While this compound itself is the active agent, the method of its delivery is critical to its clinical performance. A major goal in local anesthesia is to prolong the effect at the target site while minimizing systemic toxicity. dovepress.com Future research on this compound should focus on advanced drug delivery systems (DDS) to achieve this. dovepress.comresearchgate.net
Promising areas of investigation include the encapsulation of this compound in nano-based systems like liposomes, polymeric nanoparticles, or hydrogels. nih.govmdpi.com These carriers can provide a sustained, controlled release of the anesthetic, prolonging pain relief from a single application. dovepress.com For instance, thermoresponsive hydrogels, which are liquid at room temperature but form a gel at body temperature, could offer a minimally invasive way to create a localized drug depot. mdpi.com The development of such formulations could significantly enhance patient comfort and safety by maintaining effective local concentrations while reducing the risk of systemic side effects. nih.govmdpi.com
Translational Research from Preclinical Findings to Clinical Validation
A significant challenge in drug development is bridging the gap between promising laboratory results and proven clinical efficacy. For this compound, a more robust translational research pathway is needed. nih.gov This involves designing preclinical studies, such as those using animal models, that more accurately reflect the complexities of human pain conditions. pitt.edu
A critical component of this is the identification of biomarkers that can predict how a patient will respond to this compound. pitt.edu Furthermore, establishing the safety and efficacy of new, prolonged-duration formulations requires well-designed clinical trials. fda.gov These trials must not only measure pain relief but also evaluate the product's safety profile compared to existing treatments. fda.gov A focused effort to connect the dots between preclinical mechanisms and clinical outcomes is essential for successfully bringing optimized this compound therapies to patients. nih.gov
Elucidation of Novel Pathophysiological Mechanisms Influenced by this compound
The primary action of this compound is blocking sodium channels to prevent pain signals. However, research into its parent compound, procaine (B135), suggests that local anesthetics may have other beneficial effects. nih.govuni-konstanz.de These "pleiotropic" effects could include anti-inflammatory, antioxidant, and cytoprotective actions. uni-konstanz.deresearchgate.net Procaine has been shown to inhibit inflammatory mediators and reduce the generation of free radicals. nih.govresearchgate.net
Future research should systematically investigate whether this compound shares these properties. Understanding these secondary mechanisms could unlock entirely new therapeutic applications beyond local anesthesia. For example, if this compound possesses significant anti-inflammatory properties, it could be repurposed for managing conditions where both pain and inflammation are key factors. Exploring its impact on various cellular signaling pathways could reveal a much broader therapeutic potential. nih.gov
Long-Term Outcome Studies for Extended Therapeutic Applications
Most research on local anesthetics focuses on short-term pain relief after a single procedure. springermedizin.de However, there is a growing need for effective, long-term pain management strategies for chronic conditions. mdpi.com A major research gap for this compound is the lack of long-term studies. Such studies are critical to determine if it could be used for extended therapeutic applications, such as managing chronic postsurgical pain. springermedizin.de
Development of Personalized Pain Management Strategies Involving this compound
The "one-size-fits-all" approach to medicine is giving way to personalized strategies tailored to the individual. aorn.orgd-nb.info The future of pain management with this compound lies in this personalized approach. natboard.edu.inbinasss.sa.cr It is well-known that there is significant variability in how different individuals respond to anesthetic drugs. nih.gov
Pharmacogenomics, which studies how genes affect a person's response to drugs, is a key part of this. tandfonline.comnih.gov Genetic variations in sodium channels (like SCN9A) or in the enzymes that metabolize drugs can influence a patient's sensitivity and resistance to local anesthetics. natboard.edu.intandfonline.com By identifying these genetic markers through testing, clinicians could one day predict a patient's response to this compound. natboard.edu.inresearchgate.net This would allow for the selection of the most effective treatment and the tailoring of strategies to maximize pain relief and minimize risks, representing a significant step forward in optimizing patient care. natboard.edu.intandfonline.com
Q & A
Q. What validated analytical methods are recommended for quantifying Hydroxyprocaine in pharmacokinetic studies?
To ensure accuracy, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), following pharmacopeial standards for validation. Key parameters include linearity (1–100 µg/mL), precision (RSD <5%), and recovery rates (90–110%). Structural verification should reference PubChem spectral data and cross-validate with established pharmacological models . Detailed protocols must align with NIH preclinical reporting guidelines to ensure reproducibility .
Q. How should in vitro experiments be structured to assess this compound’s receptor binding affinity?
Design dose-response assays using radioligand displacement methods (e.g., competitive binding with ³H-labeled ligands). Include positive/negative controls and triplicate measurements to minimize variability. Experimental protocols must specify buffer conditions (pH 7.4, 37°C), incubation times, and receptor density normalization. Reference analogous studies from authoritative journals to justify methodological choices .
Q. What parameters are critical when validating a new this compound extraction protocol from plasma?
Validate extraction efficiency (>85%) across low, medium, and high concentrations (10–500 ng/mL). Assess matrix effects using post-extraction spiked samples and stability under storage conditions (−80°C, 24h). Statistical validation should include Bland-Altman plots for method comparison and ANOVA for inter-day precision .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data between this compound studies be systematically resolved?
Conduct a harmonized secondary analysis using PRISMA guidelines to evaluate study heterogeneity. Compare covariates such as dosing regimens, patient demographics, and analytical sensitivity. Apply meta-regression to identify confounding variables (e.g., renal clearance differences) and validate findings via physiologically-based pharmacokinetic (PBPK) modeling .
Q. What advanced statistical methods address non-linear dose-response relationships in this compound neurotoxicity studies?
Use maximum likelihood estimation (MLE) for sigmoidal curve fitting and Akaike’s Information Criterion (AIC) to compare nested models. For clustered data, apply mixed-effects modeling with random intercepts for subject variability. Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify clinical relevance .
Q. What experimental strategies isolate this compound’s primary mechanism from off-target effects?
Employ CRISPR-engineered cell lines lacking the putative target receptor. Combine knockout models with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Validate findings using selective antagonists in ex vivo tissue preparations. Hypothesis testing must clearly define dependent/independent variables and adhere to FINER criteria for feasibility .
Methodological Frameworks
- Data Contradictions : Use PICO (Population, Intervention, Comparison, Outcome) to frame comparative analyses .
- Experimental Reproducibility : Follow NIH guidelines for detailed reporting of reagents, equipment, and statistical software versions .
- Literature Synthesis : Prioritize peer-reviewed studies indexed in PubMed/Scopus and avoid non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
